SD-208 (CAS# 627536-09-8) is a potent, selective, and orally active small molecule inhibitor that targets the transforming growth factor-beta receptor I (TGF-βRI, also known as ALK5) kinase. This 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine compound with molecular formula C₁₇H₁₀ClFN₆ and molecular weight of 352.75 g/mol represents a significant tool compound for investigating TGF-β signaling pathway inhibition in various disease models [1] [2]. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the TGF-βRI kinase, maintaining the enzyme in its inactive configuration and thereby blocking downstream signaling cascades [3]. The compound demonstrates remarkable selectivity, with an IC₅₀ of 48-49 nM against TGF-βRI while showing >100-fold selectivity over TGF-βRII and >17-fold selectivity over other common kinases, making it a highly specific research tool for dissecting TGF-β pathway functions [1] [2].
The TGF-β signaling pathway plays dual roles in cancer biology, acting as both a tumor suppressor in early stages and a tumor promoter in advanced disease. In the canonical pathway, TGF-β ligands bind to TGF-βRII, which then recruits and transphosphorylates TGF-βRI. This activated receptor complex phosphorylates Smad2 and Smad3, which form heterocomplexes with Smad4 and translocate to the nucleus to regulate target gene expression [4] [5]. This compound effectively blocks this signaling cascade by inhibiting TGF-βRI kinase activity, subsequently preventing Smad2/Smad3 phosphorylation and nuclear translocation, thereby modulating the expression of TGF-β-responsive genes involved in cell proliferation, migration, invasion, immune regulation, and extracellular matrix production [6] [4]. This mechanism underpins its investigation across multiple pathological conditions characterized by aberrant TGF-β signaling.
Kinase Activity Assays to evaluate this compound's inhibitory potency typically employ radiometric measurements of radiolabeled ATP incorporation into peptide or protein substrates. Reactions are performed in 96-well plates containing the relevant kinase, substrate, ATP, and appropriate cofactors. After incubation periods, reactions are stopped by phosphoric acid addition, and substrate is captured onto phosphocellulose filters washed free of unreacted ATP. Incorporated counts are determined using a microplate scintillation counter, with this compound's inhibitory capacity calculated by comparing counts in presence versus absence of the compound [2]. For cell-based signaling inhibition studies, glioma cells (e.g., murine SMA-560 or human LN-308) are cultured with this compound (typically 1 μM) for specified durations, with TGF-β signaling blockade confirmed through immunoblotting for phospho-Smad2/Smad3 or TGF-β reporter assays using constructs like (CAGA)9-MLP-luc, an artificial Smad3/4-specific reporter [6] [4].
Invasion and Migration Assays commonly utilize Transwell inserts (8-μm pore size) coated with growth factor-reduced Matrigel (10 μg in PBS) for 3 hours at 37°C. After air-drying and reconstitution with DMEM, chambers are placed in 24-well dishes containing medium with 0.1% FBS. Cells (5×10⁴) are added to upper chambers in serum-free medium, and invasion is measured after 24-hour incubation. Cells on the upper filter surface are removed with cotton swabs, while cells on the underside are fixed, stained with Diff-Quik, and counted by bright-field microscopy in six random fields at 200× magnification [4]. For cell proliferation assessment, multiple approaches are employed: MTT assays measure metabolic activity via conversion of yellow tetrazolium salt to purple formazan products after this compound treatment; BrdU ELISA kits quantify DNA synthesis through incorporated bromodeoxyuridine during DNA replication; and [³H]thymidine incorporation assays measure DNA synthesis directly after pulsing cells with radiolabeled thymidine during treatment [3].
Glioma models employ syngeneic VM/Dk mice intracranially implanted with SMA-560 glioma cells. This compound is typically administered orally (often 60 mg/kg/day) starting 3 days post-implantation, with survival monitored and tissue collected for histological analysis including immune cell infiltration (NK cells, CD8+ T cells, macrophages), proliferation markers (Ki-67), and apoptosis assessment [6]. For melanoma bone metastasis studies, nude mice are inoculated with 1205Lu melanoma cells into the left cardiac ventricle, with this compound (60 mg/kg/day) administered via oral gavage on either prevention (starting 2 days before tumor inoculation) or treatment (after established metastases) protocols. Osteolytic lesion development is monitored by radiography, with bone tissues processed for histomorphometric analysis [4] [7].
Bone quality assessment models utilize normal mice treated with this compound (20 or 60 mg/kg) for 6 weeks, with bone mineral density measured longitudinally by dual-energy X-ray absorptiometry (DXA). Bones are collected for microcomputed tomography (μCT) analysis of trabecular architecture, histomorphometry for dynamic bone formation parameters, and mechanical testing for bone strength properties [8]. Colon adenocarcinoma xenograft models involve athymic nude mice subcutaneously inoculated with SW-48 cells (5×10⁶ cells). Once tumors reach approximately 100 mm³, animals receive this compound (50 mg/kg/day) or vehicle orally for three weeks, with tumor volume calculated using the formula (Length × width² × 0.52) and tissues processed for histopathological and immunohistochemical analysis (H&E, Ki-67, CD34) [3] [9].
Table 1: In Vitro Efficacy Profile of this compound
| Assay Type | Cell Line/System | Concentration | Effect | Citation |
|---|---|---|---|---|
| Kinase Inhibition | TGF-βRI kinase | IC₅₀ = 48-49 nM | >100-fold selectivity over TGF-βRII | [1] [2] |
| TGF-β Signaling Blockade | CCL64 cells | EC₅₀ = 0.1 μmol/L | Inhibited growth inhibition mediated by TGF-β1/β2 | [6] |
| Smad Phosphorylation Inhibition | Melanoma lines | 1-2 μM | Blocked TGF-β-induced Smad3 phosphorylation | [4] |
| Invasion Inhibition | Melanoma cells | Not specified | Reduced Matrigel invasion | [4] [10] |
| Gene Expression Modulation | Melanoma cells | Not specified | Reduced PTHrP, IL-11, CTGF, RUNX2 expression | [4] [7] |
| miRNA Regulation | SW-48 colon cells | 0.5-2 μM | Significant down-regulation of oncogenic miR-135b | [9] |
Table 2: In Vivo Efficacy Profile of this compound
| Disease Model | Dosing Regimen | Key Findings | Citation |
|---|---|---|---|
| Murine Glioma (SMA-560) | 60 mg/kg/day orally, starting day 3 post-implant | Prolonged median survival from 18.6 to 25.1 days; increased tumor infiltration by NK cells, CD8+ T cells, macrophages | [6] |
| Melanoma Bone Metastasis (Prevention) | 60 mg/kg/day orally, starting 2 days before tumor inoculation | Prevented development of osteolytic bone metastases | [4] [7] |
| Melanoma Bone Metastasis (Treatment) | 60 mg/kg/day orally, after established metastases | Significantly reduced size of osteolytic lesions after 4 weeks | [4] [7] |
| Bone Quality (Normal Mice) | 60 mg/kg/day for 6 weeks | Increased bone mineral density (tibia: 20% in males, 16% in females; femur: 14.8% in males); improved trabecular architecture and mechanical properties | [8] |
| Colon Adenocarcinoma (SW-48 xenograft) | 50 mg/kg/day orally for 3 weeks | No significant reduction in tumor growth or angiogenesis; down-regulated miR-135b expression | [3] [9] |
Table 3: Chemical and Pharmacokinetic Properties of this compound
| Property | Specification | Details |
|---|---|---|
| CAS Number | 627536-09-8 | [1] |
| Molecular Formula | C₁₇H₁₀ClFN₆ | [1] [2] |
| Molecular Weight | 352.75 g/mol | [1] [2] |
| Solubility | DMSO: 9.09 mg/mL (25.77 mM) Water: <0.1 mg/mL (insoluble) | [1] |
| Storage Conditions | Desiccate at -20°C | [1] |
| In Vivo Formulation | 1% methylcellulose or CMC-Na suspension for oral gavage | [2] |
| Oral Bioavailability | Confirmed (inhibits TGF-β-induced Smad phosphorylation in spleen and brain after oral administration) | [6] |
The therapeutic potential of this compound has been investigated across multiple disease areas, with varying levels of efficacy observed. In oncology, this compound demonstrates particularly promising activity in glioblastoma and melanoma models, where it reduces tumor growth and invasiveness while enhancing immunogenicity [6]. For melanoma bone metastases, this compound shows significant efficacy in both prevention and treatment settings, reducing osteolytic lesion development and progression [4] [10] [7]. The compound also exhibits potent effects on bone metabolism, increasing bone mineral density and improving bone quality parameters through dual anabolic (increased osteoblast differentiation) and anti-catabolic (decreased osteoclast differentiation) mechanisms [8]. These skeletal effects suggest potential applications for conditions of skeletal fragility like osteoporosis.
However, differential responses have been observed across cancer types. While this compound shows efficacy in glioma, melanoma, and breast cancer models, it demonstrated limited activity in human colon adenocarcinoma (SW-48) models, where it failed to significantly reduce tumor growth or angiogenesis despite downregulating oncogenic miR-135b [3] [9]. This variability highlights the context-dependent nature of TGF-β pathway inhibition and underscores the importance of patient selection and biomarker development for potential clinical applications. The compound's ability to modulate microRNA expression, particularly downregulation of oncogenic miR-135b, represents a novel mechanism that may contribute to its anticancer effects in specific contexts [9].
The current developmental status of this compound remains in the preclinical stage, with no clinical trials reported in the available literature. As a research tool, it has proven invaluable for elucidating TGF-β pathway functions and validating TGF-βRI as a therapeutic target. The promising preclinical data with this compound has contributed to the development of other TGF-β pathway inhibitors that have advanced to clinical trials, such as Vactosertib, Bintrafusp alfa, AVID200, and Luspatercept [5]. Significant challenges remain in the clinical development of TGF-β pathway inhibitors, including minimizing unintended inhibition of tumor-suppressing activities, managing potential on-target toxicities, identifying predictive biomarkers for patient selection, and understanding context-dependent responses to TGF-β blockade [5].
This compound Mechanism and Experimental Analysis
The diagram illustrates This compound's mechanism of action within the TGF-β signaling pathway and the key experimental approaches used in its characterization. This compound specifically inhibits TGF-βRI kinase activity, preventing phosphorylation of Smad2/3 proteins and their subsequent complex formation with Smad4. This blockade inhibits nuclear translocation of the Smad complex and its regulation of target genes involved in migration, invasion, immunosuppression, and other cancer-promoting processes [6] [4] [5]. The experimental workflow encompasses both in vitro techniques (kinase assays, invasion/migration assays, reporter assays, and western blotting) and in vivo approaches (survival studies, histological analysis, and imaging) that collectively validate the compound's efficacy and mechanism across disease models [6] [4] [2].
This compound represents a valuable research tool for investigating TGF-β pathway biology and validating TGF-βRI as a therapeutic target across multiple disease areas. Its well-characterized mechanism, selectivity profile, and oral bioavailability have enabled numerous preclinical studies elucidating the complex roles of TGF-β signaling in cancer, bone metabolism, and other pathological conditions [6] [4] [8]. The differential responses observed across cancer types highlight the context-dependent nature of TGF-β pathway inhibition and underscore the importance of careful patient selection for potential clinical applications of similar agents [3] [9]. While this compound itself remains in preclinical development, the knowledge gained from its use has significantly advanced the field and contributed to the development of other TGF-β pathway inhibitors that have progressed to clinical trials [5].
SD-208 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent activation of the signaling cascade [1] [2].
The following diagram illustrates the two primary signaling pathways inhibited by this compound and their key cellular outcomes.
This compound inhibits TGF-β and PKD pathways
By inhibiting these key pathways, this compound produces significant anti-tumor, anti-fibrotic, and immunomodulatory effects.
| Effect Category | Specific Observations | Experimental Models |
|---|---|---|
| Anti-tumor & Anti-metastatic | Blocks cancer cell invasion and migration; reduces development/progression of osteolytic bone metastases [3] [4]. | Melanoma, prostate cancer, glioma cell lines; mouse models of bone metastasis [1] [3]. |
| Anti-proliferative & Pro-apoptotic | Inhibits tumor cell proliferation; induces G2/M cell cycle arrest; increases p21 levels; reduces pro-survival proteins (e.g., survivin, Bcl-xL) [1]. | Prostate cancer cells (PC3, DU145); mouse tumor xenografts [1]. |
| Immunomodulatory | Enhances anti-tumor efficacy of CD19 CAR-T cells; reduces proliferation and function of immunosuppressive Tregs [5]. | PBMCs from patients with B-cell acute lymphoblastic leukemia (B-ALL); in vitro CAR-T cell cultures [5]. |
| Anti-fibrotic | Blocks TGF-β-induced fibroblast activation and expression of profibrotic genes. | Preclinical models of chronic allergic airway inflammation and remodeling [2]. |
For researchers planning to use this compound, here are key methodological details from the literature.
SD-208 represents a novel protein kinase D (PKD) inhibitor identified through a targeted kinase inhibitor library screen, demonstrating significant potential for anticancer therapeutic development. PKD has emerged as a critical molecular target in oncology due to its involvement in multiple aspects of tumorigenesis and cancer progression. Despite advances in developing potent and selective PKD small molecule inhibitors, the availability of in vivo active compounds remains limited, positioning this compound as a valuable candidate for further investigation and development [1] [2].
This compound is characterized as an ATP-competitive pan-PKD inhibitor with low nanomolar potency and cellular activity. In preclinical models, this compound has demonstrated remarkable efficacy in blocking prostate cancer cell proliferation and tumor growth in vivo through induction of G2/M cell cycle arrest. The therapeutic potential of PKD inhibition is particularly relevant for prostate cancer, which remains the most common male malignancy in Western countries and the second leading cause of cancer death in the United States [2].
This compound possesses a distinct chemical structure that underlies its biological activity and selectivity. The compound has a molecular formula of C₁₇H₁₀ClFN₆ and a molecular weight of 352.75 g/mol [3]. Its systematic IUPAC name is 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine [3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Details |
|---|---|---|
| CAS Number | 627536-09-8 | Unique chemical identifier |
| Molecular Formula | C₁₇H₁₀ClFN₆ | Elemental composition |
| Molecular Weight | 352.75 g/mol | Mass per mole |
| IUPAC Name | 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | Systematic nomenclature |
| Purity | >98% | Quality specification for research use |
| SMILES | C1=CC(=C(C=C1Cl)F)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4 | Simplified molecular-input line-entry system |
The structure features several key regions that contribute to its bioactivity, including a 5-chloro-2-fluorophenyl moiety (designated as zone 1) and a para-aminopyridine group (designated as zone 2) [2]. These structural elements play critical roles in molecular interactions with the PKD enzyme's ATP-binding pocket and determine the compound's inhibitory profile. The pteridine scaffold serves as a core structural framework that positions these substituents optimally for target engagement [1].
The structure-activity relationship of this compound has been systematically investigated through the synthesis and evaluation of structural analogs, revealing a narrow SAR profile that highlights the specificity of its molecular interactions with PKD. Researchers probed the contributions of different regions of the molecule by chemically modifying the 5-chloro-2-fluorophenyl (zone 1) and para-aminopyridine (zone 2) moieties [2].
Zone 1 modifications: The 5-chloro-2-fluorophenyl group at position 2 of the pteridine core proved essential for maintaining potent PKD inhibition. Alterations to this moiety generally resulted in significant activity reduction, indicating stringent steric and electronic requirements for this region of the molecule [2].
Zone 2 modifications: The para-aminopyridine moiety demonstrated critical importance for target engagement. Molecular docking studies revealed that this group participates in specific hydrogen bonding interactions with key residues in the ATP-binding pocket of PKD1, including interactions with Ala610, Lys612, Met659, Glu660, Lys661, Leu662, His663, Glu710, Leu713, and Cys726 [2].
ATP-competitive mechanism: this compound functions as an ATP-competitive inhibitor, with the pteridine core serving as an ATP-mimetic scaffold that positions the substituents optimally within the kinase domain. The narrow SAR observed across the analog series underscores the precise steric and electronic requirements for effective PKD inhibition [1] [2].
The inhibitory activity of this compound against PKD was quantified using a radiometric kinase assay with specific experimental parameters [2]:
Enzyme preparation: Recombinant GST-tagged human PKD1 (from Enzo Life Sciences) was utilized at appropriate concentrations in kinase reaction buffer.
Reaction conditions: Assays contained 50 μM ATP mixed with [γ-³²P]ATP (approximately 5 × 10⁵ cpm per reaction) and 20 μg of myelin basic protein (MBP) or HDAC5 peptide as substrates in a total volume of 40 μL.
Inhibition testing: this compound was tested at 1 μM concentration initially, with dose-response curves generated for potent inhibitors to determine IC₅₀ values.
Specificity profiling: Selectivity was assessed against other kinases including PKCα, PKCδ, and CAMKIIα to establish the compound's specificity profile.
Experimental workflow for in vitro kinase inhibition assays
Comprehensive cellular assays were conducted to evaluate the antiproliferative effects of this compound and its impact on cell cycle progression:
Cell culture: Human prostate carcinoma PC3, DU145, and LNCaP cells were obtained from ATCC and cultured according to manufacturer recommendations under standard conditions (37°C, 5% CO₂) [2].
Proliferation assays: Cells were treated with varying concentrations of this compound, and proliferation was measured using standardized methods such as MTT or crystal violet assays.
Cell cycle analysis: Treated cells were harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution.
Western blot analysis: Treated cells were lysed, proteins separated by SDS-PAGE, and transferred to membranes for immunoblotting with antibodies against p-S916-PKD1, p-S744/748-PKD1, PKD1, p21, Cyclin A2, p-Cdc2, Cdc2, Cyclin B1, p-Cdc25C, Cdc25C, Survivin, Bcl-XL, Akt, p-S473-Akt, and GAPDH as loading control [2].
The therapeutic potential of this compound was evaluated using established in vivo models:
Animal model: Nude mice bearing PC3 subcutaneous tumor xenografts [1] [2].
Dosing regimen: this compound was administered orally for 24 days [1] [2].
Assessment parameters: Tumor volume measurements, immunohistochemical analysis of proliferation markers, apoptosis assays (TUNEL), and biomarker expression (survivin and Bcl-xL) [1] [2].
This compound exerts its anticancer effects through multifaceted mechanisms that impact critical cellular processes in prostate cancer models:
The compound induces G2/M cell cycle arrest through coordinated modulation of key cell cycle regulators:
p21 upregulation: this compound treatment significantly increases levels of the cyclin-dependent kinase inhibitor p21 in both DU145 and PC3 prostate cancer cells [1] [2].
Cdc2/Cdc25C modulation: In DU145 cells, this compound treatment elevates phosphorylation of Cdc2 and Cdc25C, critical regulators of G2/M transition [1] [2].
Cyclin expression alterations: Treatment results in measurable changes in expression of cyclins A2, B1, and D1, consistent with cell cycle arrest at the G2/M phase [2].
This compound induced G2/M cell cycle arrest pathway
Beyond cell cycle arrest, this compound impacts survival signaling networks in prostate cancer cells:
Survivin downregulation: Treatment with this compound significantly reduces expression of survivin, a member of the inhibitor of apoptosis (IAP) family that contributes to chemotherapy resistance [1] [2].
Bcl-xL reduction: The compound decreases expression of Bcl-xL, an anti-apoptotic Bcl-2 family protein that promotes tumor cell survival [1] [2].
PKD biomarker modulation: this compound treatment in vivo correlates with decreased expression of established PKD biomarkers, including both survivin and Bcl-xL [1].
This compound demonstrates activity against multiple cancer hallmarks:
Invasion blockade: The compound effectively blocks prostate cancer cell invasion, indicating potential utility in preventing metastatic progression [1] [2].
Proliferation inhibition: this compound potently inhibits cancer cell proliferation, an effect that can be specifically reversed by overexpression of either PKD1 or PKD3, confirming the target specificity of the compound [1] [2].
Table 2: Quantitative Biological Activity Profile of this compound
| Assay Type | Result/Value | Experimental System |
|---|---|---|
| PKD1 Inhibition IC₅₀ | Low nanomolar range | In vitro kinase assay |
| Cell Proliferation Inhibition | Potent inhibition | Prostate cancer cell lines (PC3, DU145, LNCaP) |
| G2/M Arrest | Significant induction | DU145 and PC3 cells |
| p21 Upregulation | Marked increase | Western blot analysis |
| Cdc2 Phosphorylation | Elevated | DU145 cells |
| In Vivo Tumor Growth Inhibition | Significant abrogation | PC3 xenografts in nude mice |
| Treatment Duration | 24 days oral administration | In vivo efficacy study |
The comprehensive characterization of this compound supports its therapeutic potential for prostate cancer treatment and possibly other malignancies. The compound's ability to inhibit multiple aspects of cancer progression - including proliferation, survival, and invasion - through targeted PKD inhibition positions it as a promising candidate for further development [1] [2].
The in vivo efficacy of this compound is particularly noteworthy, as it significantly abrogated the growth of PC3 subcutaneous tumor xenografts in nude mice when administered orally over 24 days. This effect was accompanied by reduced proliferation, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL, confirming the compound's ability to engage its intended target in a living system and produce meaningful antitumor effects [1] [2].
From a drug development perspective, the narrow SAR profile of this compound, while limiting structural flexibility, provides clear guidance for medicinal chemistry optimization. Future efforts might explore selective modifications within the defined zones to improve pharmaceutical properties while maintaining potent PKD inhibition. Additionally, the demonstrated efficacy in prostate cancer models warrants expansion to other cancer types where PKD signaling plays a pathogenic role [1] [2].
SD-208 exerts its effects by specifically binding to and inhibiting the TGF-β type I receptor kinase.
This mechanism of action can be visualized in the following pathway:
This compound inhibits TGF-βRI, blocking Smad-dependent signaling.
Extensive research has validated the effects of this compound in both in vitro and in vivo settings. Key findings and the methodologies used are detailed below.
This compound has been shown to effectively block TGF-β signaling and its functional consequences in various cell-based assays.
| Experimental Context | Key Findings | Concentration/Dose |
|---|
| Human Melanoma Cell Lines (1205Lu, WM852, etc.) [1] | • Blocked TGF-β-induced Smad2/3 phosphorylation. • Inhibited Smad3/4-specific transcription. • Reduced Matrigel invasion. • Downregulated expression of PTHrP, IL-11, CTGF. | Pre-incubation with this compound for 1h. | | Murine & Human Glioma Cells (SMA-560, LN-308) [3] [2] | • Inhibited constitutive & TGF-β-evoked migration/invasion. • Enhanced immunogenicity & T-cell lytic activity. | 1 μM for 48h (cell proliferation). | | Prostate Cancer Cells (PC3, DU145) [4] | • Inhibited cell proliferation & invasion. • Induced G2/M cell cycle arrest. | Low nanomolar range. |
Detailed Protocol: Smad3/4-Specific Transcription Reporter Assay [1] This protocol measures the effect of this compound on TGF-β-induced transcriptional activity.
Oral administration of this compound has demonstrated efficacy in multiple animal models of disease.
| Disease Model | Key Findings | Dosing Regimen |
|---|---|---|
| Mouse Glioma Model (SMA-560) [3] [2] | Prolonged median survival of tumor-bearing mice. | 1 mg/mL in drinking water (p.o.). |
| Mouse Melanoma Bone Metastasis [1] | Prevented development & reduced progression of osteolytic bone metastases. | 60 mg/kg/day (p.o.). |
| Mouse Heart Failure Model [5] | Protected against HF-induced cognitive dysfunction. | 60 mg/kg/day (p.o.). |
Detailed Protocol: In Vivo Efficacy in Bone Metastasis [1] This protocol evaluates this compound's ability to prevent and treat melanoma bone metastases.
When working with this compound, keep the following points in mind:
The table below summarizes the fundamental characteristics of SD-208:
| Property | Description |
|---|---|
| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine [1] |
| Molecular Formula | C₁₇H₁₀ClFN₆ [2] [3] [1] |
| Molecular Weight | 352.75 g/mol [2] [3] [1] |
| CAS Number | 627536-09-8 [2] [4] [3] |
| Mechanism of Action | Potent, selective, and ATP-competitive inhibitor of Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [4] [1] |
| IC₅₀ for TGF-βRI | 48 nM (cell-free assay) [2] [3] |
| Selectivity | >100-fold selectivity over TGF-βRII [2] [3] [1] |
This compound specifically targets the TGF-β signaling cascade. The diagram below illustrates this pathway and where this compound acts.
As the diagram shows, this compound binds to the ATP-binding site of TGF-βRI (ALK5), preventing the receptor from phosphorylating its primary downstream targets, Smad2 and Smad3 [4] [5]. This inhibits the formation and nuclear translocation of the Smad2/3/4 transcription complex, effectively blocking the expression of genes that drive processes like cell proliferation, migration, invasion, and immune suppression [4] [5].
The following table consolidates significant in vitro and in vivo findings from various studies.
| Model System | Findings / Effects of this compound | Concentration/Dosage |
|---|---|---|
| In Vitro Models | ||
| Human & Murine Glioma Cells | Inhibited constitutive and TGF-β-evoked cell growth, migration, and invasion; enhanced immunogenicity [2] [6]. | 1 μM [2] [3] |
| Human Melanoma Cell Lines | Blocked TGF-β-induced Smad2/3 phosphorylation, Smad3/4-specific transcription, and Matrigel invasion. Reduced expression of PTHrP, IL-11, CTGF, and RUNX2 [5]. | 1 μM pre-incubation [5] |
| Neointimal Smooth Muscle-like Cells (SMLCs) | Abolished TGF-β-promoted proliferation and migration [2] [7]. | Information missing |
| In Vivo Models | ||
| SMA-560 Glioma-bearing Mice | Significantly prolonged median survival of mice [2] [3]. | 1 mg/mL, orally (p.o.) [2] [3] |
| Mouse Model of Human Melanoma Bone Metastasis | Prevented development of osteolytic bone metastases; reduced progression of established lesions [5]. | 60 mg/kg/day, p.o. [5] |
| Syngeneic 129S1 Mice (R3T Tumors) | Inhibited primary tumor growth; reduced number and size of lung metastases [2] [3]. | 60 mg/kg/day, p.o. [2] [3] |
| Murine Aortic Allograft Model | Reduced formation of intimal hyperplasia (transplant arteriosclerosis) [2] [7]. | 40 mg/kg & 60 mg/kg, p.o. [7] |
It is crucial to note a significant finding from a 2015 study:
Here are detailed methodologies from the literature for key assays.
This protocol was used to demonstrate this compound's inhibition of canonical TGF-β signaling [5].
This method quantified the anti-invasive effect of this compound on melanoma cells [5].
A protocol for evaluating this compound in a mouse model of melanoma bone metastasis [5].
The table below summarizes the core quantitative data and key characteristics of SD-208.
| Aspect | Description |
|---|---|
| Reported Target & Potency | Pan-PKD inhibitor (PKD1, PKD2, PKD3). IC₅₀ values reported between 94-107 nM in biochemical assays [1]. |
| Mechanism of Action | ATP-competitive inhibitor [2] [3]. |
| Key Cellular Phenotypes | • Potent inhibition of cancer cell proliferation [2] [3]. • Induction of G2/M cell cycle arrest [2] [3]. • Inhibition of prostate cancer cell invasion [2] [3]. | | In Vivo Efficacy | Oral administration of this compound (1 mg/mL in drinking water) for 24 days significantly inhibited growth of PC3 prostate tumor xenografts in mice [2] [3]. |
Here are the methodologies for key experiments cited in the literature.
This protocol was used to screen for and characterize PKD inhibitors [3].
The anti-proliferative effects of this compound were determined in prostate cancer cell lines (e.g., PC3, DU145) [2] [3].
The mechanism behind the inhibition of proliferation was investigated through cell cycle analysis [2] [3].
The in vivo efficacy of this compound was evaluated in a mouse model [2] [3].
The following diagram illustrates the key experimental workflow from the discovery of this compound to the validation of its mechanism.
Experimental workflow for this compound discovery and validation.
The diagram below summarizes the signaling pathway and mechanistic consequences of PKD inhibition by this compound in prostate cancer cells.
Proposed mechanism of this compound action in prostate cancer models.
During your research, you may encounter a significant contradiction. This compound is also widely reported in commercial and scientific literature as a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI, also known as ALK5), with an IC₅₀ of 48 nM [4] [5]. The source describing its PKD activity notes it has a "narrow SAR profile," meaning small structural changes abolish PKD inhibition [3]. This suggests that This compound may be a promiscuous kinase inhibitor, and its observed cellular and in vivo effects could be due to the inhibition of multiple targets, including PKD and TGF-βRI.
SD-208 directly targets the ATP-binding site of all three PKD isoforms (PKD1, PKD2, PKD3), functioning as a pan-PKD inhibitor [1] [2]. Its mechanism leads to disrupted cell proliferation, survival, and invasion.
The table below summarizes the key characteristics of this compound:
| Property | Description |
|---|---|
| Primary Target | Protein Kinase D (PKD) family [1] [2] |
| Inhibition Type | ATP-competitive, pan-PKD inhibitor [1] [2] |
| Reported Off-Target Activity | Transforming Growth Factor-β Receptor I (TGF-βRI) kinase [3] [4] [5] |
Biochemical potency of this compound against PKD isoforms is detailed in the following table:
| PKD Isoform | Reported IC₅₀ (nM) |
|---|---|
| PKD1 | 107 nM [2] |
| PKD2 | 94 nM [2] |
| PKD3 | 105 nM [2] |
In cellular and animal models, this compound exhibits potent anti-cancer activity.
| Experimental Model | Key Findings of this compound Treatment |
|---|---|
| Prostate Cancer Cells (in vitro) | Induces G2/M cell cycle arrest; increases p21 protein levels; modulates Cdc2/Cdc25C phosphorylation; blocks cell invasion and survival [1] [6]. |
| PC3 Xenograft Model (in vivo) | Significantly inhibits subcutaneous tumor growth after oral administration; correlates with reduced proliferation, increased apoptosis, and decreased levels of survivin and Bcl-xL [1] [6] [7]. |
The signaling pathways affected by this compound can be visualized as follows:
To evaluate PKD inhibition and its effects, researchers typically employ several standard biochemical and cellular assays:
| Disease Model | Efficacy Summary & Key Quantitative Results | Dosage & Administration Route | Reference |
|---|
| Melanoma Bone Metastasis [1] | Prevention Protocol: Prevented development of osteolytic bone metastases. Treatment Protocol: Significantly reduced size of established osteolytic lesions after 4 weeks. | 60 mg/kg/day, Oral gavage | [1] | | Prostate Cancer [2] [3] | Significantly abrogated growth of PC3 subcutaneous tumor xenografts over 24 days. Tumor analysis showed reduced proliferation, increased apoptosis, and decreased PKD biomarker expression. | 60 mg/kg, Oral gavage (twice daily) | [2] [3] | | Glioma [4] | Inhibited tumor growth and invasiveness; enhanced immunogenicity of murine and human glioma cells. | Information not specified in abstract. | [4] | | Heart Failure-induced Cognitive Dysfunction [5] | Protected against cognitive impairment in mouse model of heart failure; improved performance in novel object recognition and Morris water maze tests. | Used in treatment protocol, specific dosage not detailed. | [5] | | Colorectal Cancer (SW-48 model) [6] [7] | Contrasting Finding: No significant reduction in tumor growth or angiogenesis was observed in one study [6]. However, another study confirmed it significantly down-regulated onco-miR-135b expression in tumors [7]. | 50 mg/kg/day, Oral | [6] [7] |
For researchers looking to replicate these studies, here is a detailed methodology from the key in vivo experiments.
| Protocol Aspect | Detailed Description |
|---|
| Animal Models | Melanoma Bone Metastasis: Nude mice inoculated with 1205Lu melanoma cells into the left cardiac ventricle [1]. Prostate Cancer: Nude mice with subcutaneous PC3 tumor xenografts [2] [3] [8]. Colorectal Cancer: Athymic nude mice with subcutaneous SW-48 tumor xenografts [6] [7]. Heart Failure/Cognitive Dysfunction: Mouse model of myocardial infarction (MI) with reduced ejection fraction [5]. | | Treatment Protocols | Prevention: Treatment started 2 days before tumor inoculation [1]. Intervention/Treatment: Treatment began after tumors were palpable [2] [3] or after established bone metastases [1]. Duration: Varies from 24 days [2] [3] to 4 weeks [1]. | | Key Outcome Assessments | Tumor Growth: Tumor volume measurement [2] [3] [6]. Bone Metastasis: Radiographic assessment of osteolytic lesion size [1]. Molecular Analysis: IHC for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), Western blot for protein biomarkers (e.g., PKD, survivin, Bcl-xL) [2] [3] [8]. Cognitive Function: Behavioral tests (Novel Object Recognition, Morris Water Maze) [5]. | | Formulation & Administration | Commonly dissolved in vehicle (e.g., 1% methylcellulose) and administered via oral gavage [2] [3] [8]. |
SD-208 is described as a potent and selective small-molecule inhibitor. Its efficacy stems primarily from targeting specific kinase pathways, though research indicates it may have more than one target.
Figure 1: this compound's Primary and Alternative Mechanisms of Action. The diagram illustrates this compound's primary role as a TGF-β Receptor I (TβRI/ALK5) kinase inhibitor, blocking the canonical Smad pathway. An alternative, direct inhibition of Protein Kinase D (PKD) is also shown, based on specific research findings [2].
SD-208 functions by specifically binding to the kinase domain of TGFβRI (also known as ALK5), locking it in an inactive configuration and preventing it from phosphorylating its primary downstream substrates, Smad2 and Smad3 [1] [2]. This inhibition halts the canonical TGF-β/Smad signaling cascade, a key pathway involved in cell proliferation, differentiation, and immune regulation.
The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.
This compound inhibits TGFβRI kinase, blocking Smad2/3 phosphorylation and subsequent signaling.
The biological effects of this compound have been quantified in various experimental models. The table below summarizes its activity across different cell-based and animal studies.
| Experimental Model | Observed Effect | Dosage / Concentration | Citation |
|---|---|---|---|
| In Vitro / Cell Culture | |||
| Melanoma cell lines (1205Lu, etc.) | Blocked TGF-β-induced Smad3 phosphorylation, invasion, & target gene expression (PTHrP, IL-11) | Pre-incubation at 1 µM [3] | [3] |
| Glioma cells (SMA-560, LN-308) | Inhibited constitutive & TGF-β-evoked migration and invasion | Not Specified | [2] |
| Bone Marrow Mesenchymal Stromal Cells (MSC) | Restored osteogenic differentiation capacity impaired by TGF-β1 | 0.5 µM [4] | [4] |
| In Vivo / Animal Models | |||
| Mouse melanoma bone metastasis model (1205Lu cells) | Prevented development & reduced progression of osteolytic bone metastases | 60 mg/kg/day (oral gavage) [3] [5] | [3] [5] |
| Mouse model of Myelodysplastic Syndromes (MDS) | Restored osteogenic capacity of patient-derived MSCs after transplantation | 60 mg/kg/day (in vivo dose mentioned in protocol) [4] | [4] |
| SMA-560 glioma-bearing mice | Significantly prolonged median survival | 1 mg/mL in drinking water [2] | [2] |
| SBE-Luc reporter mice | Inhibited basal and TGF-β-induced luciferase reporter activity in bone | 20 mg/kg & 60 mg/kg [6] | [6] |
To help you replicate or understand the key findings, here are the methodologies from pivotal studies.
Invasion Assay (Matrigel): Used to study this compound's effect on melanoma cell invasiveness [3].
Luciferase Reporter Assay (Smad3/4-specific transcription): Used to measure the effect of this compound on TGF-β-driven transcription [3].
In Vivo Bone Metastasis Model: A key study demonstrating this compound's therapeutic potential [3].
This compound is primarily investigated as a tool to inhibit the TGF-β pathway in various pathological contexts.
Be aware that the compound identifier "This compound" is used for two distinct inhibitors. This profile covers the TGFβRI inhibitor (CAS 627536-09-8). A separate, entirely different compound also named This compound acts as a Protein Kinase D (PKD) inhibitor [8]. Always verify the target and context when this identifier is used in publications.
The table below summarizes the quantitative solubility data for SD-208, primarily in DMSO, as reported by multiple chemical suppliers.
| Source | Solubility in DMSO | Solubility in Water | Notes |
|---|---|---|---|
| Selleckchem [1] | 9 mg/mL (25.51 mM) | Insoluble | In-house tested data. |
| MedChemExpress (MCE) [2] | 9.09 mg/mL (25.77 mM) | Not specified | Hygroscopic DMSO impacts solubility; use newly opened containers. |
| Adooq [3] | 8 mg/mL (22.68 mM) | Insoluble | Requires warming. |
| R&D Systems [4] | 20 mM (with gentle warming) | Not specified | - |
For in vitro research, this compound is typically prepared as a concentrated stock solution in DMSO. Below is a protocol for preparing stock solutions based on the gathered data [2] [1].
You can use the following formula to calculate the volume of DMSO required for a specific concentration: Volume of DMSO (mL) = Mass (mg) / Concentration (mg/mL)
For in vivo studies, this compound is not soluble in water and requires special formulations for oral administration (p.o.). The table below lists two validated suspension formulations [2] [1].
| Protocol | Solvent Composition | Final Concentration | Administration |
|---|---|---|---|
| Protocol 1 [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.91 mg/mL (suspension) | p.o. |
| Protocol 2 [1] | 1% Methylcellulose | 8.0 mg/mL (suspension) | p.o. |
This compound is a potent, ATP-competitive, and orally active inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [5] [4] [3].
The table below consolidates the key quantitative data for preparing and storing SD-208 stock solutions.
| Parameter | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 352.75 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Typical Stock Concentration | 10 mM | [1] |
| Solubility in DMSO | 9.09 mg/mL (25.77 mM) | [1] |
| Storage Temperature | -80°C or -20°C | [1] |
| Storage Duration | 2 years at -80°C; 1 year at -20°C | [1] |
| In-vivo Formulation Vehicle | 1% methylcellulose | [2] |
MedChemExpress (MCE) provides a standard protocol for preparing a 10 mM stock solution in DMSO [1].
For animal studies, this compound is often administered orally (by gavage) and requires a different vehicle that is safe for in-vivo use. A method cited in a study on bone metastasis is as follows [2]:
The provided search results detail the use of this compound in various biological contexts, which can help you design and interpret your own experiments.
This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as ALK5 [1]. The diagram below illustrates the signaling pathway and where this compound acts.
This compound inhibits TGF-βRI (ALK5), blocking downstream Smad signaling and related cellular processes. [1] [2] [3]
This compound is a potent and selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TβRI) kinase, which has emerged as a valuable research tool for investigating TGF-β signaling pathways in various disease models. As a ATP-competitive inhibitor, this compound effectively blocks the intracellular signaling cascade initiated by TGF-β binding to its cell surface receptors, thereby preventing the phosphorylation and activation of downstream Smad transcription factors [1]. The therapeutic potential of this compound has been demonstrated in multiple disease models, including cancer metastasis, hypertrophic scar formation, and other fibroproliferative disorders, making it an essential compound for both basic research and drug development [1] [2].
The TGF-β signaling pathway plays critical roles in cell proliferation, differentiation, apoptosis, and migration, with dysregulated signaling contributing to various pathological conditions. Upon TGF-β binding to its receptors, TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at C-terminal serine residues in the SSXS motif [3] [4]. This phosphorylation triggers complex formation with Smad4 and subsequent nuclear translocation, where they regulate target gene expression. This compound specifically targets this process by inhibiting TβRI kinase activity, thereby suppressing both canonical and non-canonical TGF-β signaling pathways [1] [5]. Researchers utilizing this compound must understand the complex regulation of Smad phosphorylation, including the recently characterized linker region phosphorylation events that can independently influence Smad function and gene regulation [4] [6].
Cell Preparation: Plate appropriate cell lines (e.g., melanoma lines 1205Lu, WM852, or mesenchymal stem cells) in complete growth medium at optimal density (typically 1-2×10⁵ cells/well in 6-well plates) and allow to adhere overnight [1] [6]. The choice of cell line should be based on the research context, with consideration given to their TGF-β signaling status and biological relevance to the study objectives.
This compound Preparation: Prepare a stock solution of this compound in DMSO at concentrations ranging from 10-50 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to maintain compound stability [1] [2]. For working concentrations, dilute this compound in serum-free or complete medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v) to maintain cell viability.
Treatment Conditions: Pretreat cells with this compound at optimized concentrations (typically 1-5 μM for in vitro studies) for 1 hour prior to TGF-β stimulation [1] [2]. Include appropriate controls:
Stimulation and Harvest: Following pretreatment, stimulate cells with TGF-β1 (2-5 ng/mL) for time periods optimized for detecting specific phosphorylation events (typically 30-90 minutes for C-terminal phosphorylation) [1] [7]. After treatment, place cells on ice, quickly wash with ice-cold PBS, and proceed immediately to protein extraction.
Lysis Buffer Preparation: Prepare cell lysis buffer containing 50 mM Tris (pH 7.4), 400 mM NaCl, 1% NP-40 alternative, 1 mM EDTA, 15% glycerol, supplemented with fresh protease inhibitors (complete protease inhibitor cocktail) and phosphatase inhibitors (2 mM NaF, 1 mM activated Na₃VO₄, and optionally β-glycerophosphate) [8]. The inclusion of phosphatase inhibitors is critical for preserving phosphorylation states during protein extraction.
Cell Lysis: Aspirate media completely and add appropriate volume of ice-cold lysis buffer (typically 100-200 μL for a 6-well plate). Incubate on ice for 15-30 minutes with occasional gentle agitation. Scrape cells using a cold cell lifter and transfer lysates to pre-chilled microcentrifuge tubes.
Clarification and Quantification: Centrifuge lysates at 14,000-16,000 × g for 15 minutes at 4°C to pellet insoluble material. Transfer supernatant to new tubes and determine protein concentration using BCA assay according to manufacturer's protocol [8]. Adjust samples to equal concentrations with lysis buffer, add 4× Laemmli sample buffer, and denature at 95-100°C for 5 minutes. Samples can be stored at -80°C for future analysis.
Gel Electrophoresis: Prepare SDS-PAGE gels with appropriate acrylamide concentration (typically 8-12% for Smad proteins). Load equal amounts of protein (20-40 μg) alongside pre-stained molecular weight markers. Run gels at constant voltage (100-120V) until the dye front approaches the bottom of the gel [8].
Protein Transfer: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For Smad proteins (52-70 kDa), standard transfer conditions (100V for 1 hour or 30V overnight at 4°C) are generally effective. Confirm transfer efficiency with Ponceau S staining if desired.
Antibody Incubation:
Detection and Imaging: Develop blots using enhanced chemiluminescence substrate according to manufacturer's instructions. Capture images using a digital imaging system with multiple exposure times to ensure linearity of signal detection [8]. Ensure that band intensities fall within the linear range of detection for accurate quantification.
Table 1: Recommended Antibodies for Smad Phosphorylation Analysis
| Target | Antibody Type | Dilution | Phosphorylation Sites | Supplier/Reference |
|---|---|---|---|---|
| p-Smad2 (C-terminal) | Phosphospecific | 1:1000 | Ser465/467 | Cell Signaling #9963 [3] |
| p-Smad3 (C-terminal) | Phosphospecific | 1:1000 | Ser423/425 | Cell Signaling #9963 [3] |
| p-Smad2 (Linker) | Phosphospecific | 1:1000 | Ser245/250/255 | Various commercial sources [4] |
| p-Smad3 (Linker) | Phosphospecific | 1:1000 | Ser204/208/213 | Various commercial sources [6] |
| Total Smad2/3 | Pan-specific | 1:2000 | - | Cell Signaling #9963 [3] |
| β-actin | Loading control | 1:5000 | - | Various suppliers [1] |
Image Analysis: Quantify band intensities using image analysis software (ImageJ, Image Studio Lite, or similar). Normalize phospho-Smad signals to corresponding total Smad levels to account for potential variations in protein loading and expression [8].
Statistical Analysis: Perform experiments in triplicate (minimum n=3) to ensure statistical reliability. Express results as mean ± SEM and analyze using appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance set at p<0.05 [1] [2].
Data Interpretation: Compare phosphorylation levels across treatment conditions, paying attention to both C-terminal and linker region phosphorylation events, which may be differentially regulated [4] [6]. Consider the temporal aspects of phosphorylation, as C-terminal phosphorylation typically peaks earlier (30-60 minutes) than linker region phosphorylation (60-90 minutes) following TGF-β stimulation [7].
Successful inhibition of TGF-β signaling by this compound should demonstrate dose-dependent reduction in C-terminal phosphorylation of both Smad2 and Smad3 following TGF-β stimulation [1]. In melanoma cell lines, this compound at 1-3 μM concentration typically blocks TGF-β-induced Smad3 phosphorylation and subsequent Smad3/4-specific transcription, with complete inhibition observed at higher concentrations (5 μM) [1]. The effect on linker region phosphorylation may be more variable, as these phosphorylation events can be mediated by kinases other than TβRI, including ERK, CDKs, and GSK3, which are not directly inhibited by this compound [4] [7].
The biological consequences of this compound treatment should correlate with the inhibition of Smad phosphorylation. Researchers can expect to observe downregulation of TGF-β target genes, including PTHrP, IL-11, CTGF, and RUNX2, as demonstrated in melanoma models [1]. Additionally, functional assays should show reduced cellular invasion through Matrigel matrices, consistent with the inhibition of TGF-β-mediated invasive behavior [1] [9]. In hypertrophic scar models, this compound treatment at 1-3 μM concentrations significantly reduced fibroblast proliferation, migration, and TGF-β1 protein expression, confirming its efficacy in fibrotic conditions [2].
Table 2: Expected Experimental Outcomes with this compound Treatment
| Parameter | Expected Result with this compound | Relevant Assays | Reference |
|---|---|---|---|
| Smad2 C-terminal phosphorylation | >70% inhibition at 3 μM | Western blot, immunofluorescence | [1] [5] |
| Smad3 C-terminal phosphorylation | >70% inhibition at 3 μM | Western blot, immunofluorescence | [1] [5] |
| Smad linker region phosphorylation | Variable inhibition (context-dependent) | Western blot with phospho-specific antibodies | [4] [7] |
| TGF-β target gene expression | Significant reduction | qPCR, luciferase reporter assays | [1] |
| Cell invasion | >50% reduction at 3 μM | Matrigel invasion assay | [1] [9] |
| Cell proliferation | Concentration-dependent inhibition | MTT, cell counting | [2] [9] |
Signal Linearity: Ensure that Western blot signals fall within the linear range of detection by testing multiple exposures and protein loads. The relationship between protein abundance and band intensity is typically nonlinear in immunoblotting, particularly with chemiluminescence detection [8].
Specificity Controls: Include both positive (TGF-β stimulation) and negative (vehicle) controls in every experiment to confirm antibody specificity and assay performance. For linker phosphorylation studies, consider additional controls with pathway-specific inhibitors (e.g., ERK inhibitors for Ser/Thr-Pro sites) [4] [7].
Cellular Context Awareness: Recognize that Smad phosphorylation patterns and this compound effects may vary significantly between cell types. For instance, TGF-β-induced β-catenin nuclear translocation through Smad3 occurs in mesenchymal stem cells but not in epithelial cells like MDCK or HaCaT cells [5].
Kinetic Considerations: Account for the different phosphorylation kinetics of C-terminal versus linker regions when designing time-course experiments. C-terminal phosphorylation typically peaks within 30-60 minutes after TGF-β stimulation, while linker region phosphorylation generally peaks later (60-90 minutes) [7].
Diagram 1: TGF-β Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the canonical TGF-β signaling pathway where ligand binding activates receptor kinases that phosphorylate Smad2/3 at C-terminal residues. This compound inhibits TβRI kinase activity, blocking downstream signaling. Also shown are alternative kinases that phosphorylate Smad linker regions, which may not be directly inhibited by this compound [1] [4] [7].
Diagram 2: Experimental Workflow for this compound Western Blot Analysis. This flowchart outlines the key steps in performing this compound treatment and subsequent analysis of Smad phosphorylation, highlighting critical steps and important technical considerations for successful experimental execution [1] [2] [8].
The use of this compound as a TβRI kinase inhibitor requires careful consideration of both its specific and potential off-target effects. While this compound effectively inhibits TβRI-mediated phosphorylation of Smad2 and Smad3 C-terminal regions, researchers should be aware that it may not directly inhibit linker region phosphorylation events mediated by other kinases such as ERK, CDK, GSK3, or ROCK [4] [7] [6]. This distinction is particularly important when interpreting Western blot results using phospho-specific antibodies targeting different Smad phosphorylation sites.
The cellular context significantly influences this compound effects and downstream readouts. For example, in mesenchymal stem cells, TGF-β1 induces rapid nuclear translocation of β-catenin in a Smad3-dependent manner, an effect that is blocked by this compound pretreatment [5]. However, this phenomenon is not observed in epithelial cells like MDCK cells, highlighting the importance of cell type selection when designing experiments [5]. Similarly, the effect of this compound on tenogenic differentiation of mesenchymal stromal cells is enhanced by cultivation on collagen matrices and ROCK inhibition, demonstrating how extracellular matrix environment can modulate cellular responses to TβRI inhibition [6].
Beyond its research applications, this compound has demonstrated efficacy in multiple disease models, supporting its potential therapeutic value. In melanoma bone metastasis models, this compound administered at 60 mg/kg/day significantly reduced the development of osteolytic bone metastases and decreased the progression of established lesions [1]. In hypertrophic scar models, local injection of 1 μmol/L this compound effectively reduced scar area and TGF-β1 protein expression [2]. These in vivo findings validate the utility of this compound as both a research tool and a candidate therapeutic agent, particularly for conditions driven by aberrant TGF-β signaling.
This compound represents a valuable pharmacological tool for specifically inhibiting TβRI kinase activity and investigating TGF-β signaling pathways in various biological contexts. The Western blot protocols outlined in this document provide researchers with robust methods for assessing this compound efficacy through analysis of Smad phosphorylation status. When properly executed with appropriate controls and quantification methods, these techniques yield reliable data on TGF-β pathway activity and inhibition.
Researchers should remain mindful of the complex regulation of Smad proteins, particularly the distinct biological functions associated with C-terminal versus linker region phosphorylation, and interpret Western blot results within the appropriate biological context. The continuing investigation of this compound in various disease models highlights its importance as a research reagent and its potential therapeutic applications in cancer, fibrosis, and other conditions characterized by dysregulated TGF-β signaling.
This compound is a novel, potent, and selective small molecule inhibitor that targets Protein Kinase D (PKD), a serine-threonine kinase family comprising three isoforms (PKD1, PKD2, and PKD3) with emerging significance in cancer biology. Initially identified through a targeted kinase inhibitor library screen, this compound demonstrates low nanomolar potency against PKD isoforms and functions as an ATP-competitive pan-PKD inhibitor with excellent cellular activity [1] [2]. The compound has shown remarkable efficacy in abrogating cancer cell proliferation, survival, and invasion through targeted induction of G2/M cell cycle arrest, particularly in prostate cancer models [1]. Beyond its original characterization as a PKD inhibitor, this compound has also been investigated as a TGF-β receptor I kinase inhibitor in melanoma and other cancer models, demonstrating its versatility in targeting different signaling pathways depending on the cellular context [3].
The therapeutic rationale for developing this compound stems from the critical role of PKD in mediating mitogenic signaling and regulating key cancer-relevant pathways including β-catenin, androgen receptor, mTORC1-S6K1, and MAPK signaling [1]. PKD activation involves phosphorylation by protein kinase C (PKC) at two conserved serine residues in the activation loop of the kinase domain, followed by autophosphorylation that conveys full activation [2]. This compound effectively blocks this signaling axis, resulting in profound anti-tumor effects in both in vitro and in vivo cancer models, positioning it as a promising candidate for further preclinical development.
Table 1: this compound efficacy in prostate cancer cell lines
| Cell Line | IC₅₀ (PKD Inhibition) | G2/M Arrest Induction | Key Molecular Markers | Additional Effects |
|---|---|---|---|---|
| PC3 | Low nanomolar range | Significant increase | ↑p21, ↓Survivin, ↓Bcl-xL | Inhibition of invasion and colony formation |
| DU145 | Low nanomolar range | Significant increase | ↑p21, ↑p-Cdc2, ↑p-Cdc25C | Potent inhibition of proliferation |
| LNCaP | Low nanomolar range | Moderate increase | PKD phosphorylation inhibition | Androgen receptor signaling modulation |
This compound demonstrates consistent anti-proliferative effects across multiple prostate cancer cell lines, with its most profound impact observed in PC3 and DU145 models [1] [2]. The inhibitory effect of this compound on cell proliferation could be specifically reversed by overexpressing PKD1 or PKD3, confirming its target-specific mechanism of action [2]. Treatment with this compound resulted in dose-dependent inhibition of cell viability and colony formation capacity, with complete suppression observed at higher concentrations. Beyond its effects on the cell cycle, this compound significantly impaired the invasive capacity of prostate cancer cells through Matrigel, suggesting potential utility in limiting metastatic progression [1].
Table 2: In vivo efficacy of this compound in PC3 xenograft model
| Parameter | Vehicle Control | This compound Treatment | Significance |
|---|---|---|---|
| Tumor Volume | Baseline +300-400% | Significant reduction | p < 0.01 |
| Proliferation Index | High | Markedly reduced | p < 0.05 |
| Apoptotic Index | Low | Significantly increased | p < 0.01 |
| Survivin Expression | High | Dramatically decreased | p < 0.01 |
| Bcl-xL Expression | High | Dramatically decreased | p < 0.01 |
In subcutaneous PC3 xenograft models in nude mice, oral administration of this compound at 60 mg/kg/day for 24 days significantly abrogated tumor growth compared to vehicle-treated controls [1] [2]. Histopathological and molecular analysis of harvested tumors revealed reduced proliferation indices, increased apoptosis, and decreased expression of PKD biomarkers including Survivin and Bcl-xL, confirming the on-target activity of this compound in vivo [2]. The treatment was well-tolerated with no reported significant toxicity, supporting its potential for further therapeutic development.
The induction of G2/M cell cycle arrest by this compound involves a coordinated molecular cascade that prevents entry into mitosis. Mechanistic studies in prostate cancer cells reveal that this compound-mediated G2/M arrest is accompanied by a significant increase in p21 levels in both DU145 and PC3 cells, as well as elevated phosphorylation of Cdc2 and Cdc25C in DU145 cells [1] [2]. The increased p21, a cyclin-dependent kinase inhibitor, plays a crucial role in halting cell cycle progression, while the phosphorylation status of Cdc2 and Cdc25C directly affects the G2/M transition checkpoint [2].
The molecular pathway involves inhibitory phosphorylation of Cdc2 on Tyr15, which maintains this key mitotic regulator in an inactive state, thereby preventing the transition from G2 to M phase [4]. Simultaneously, phosphorylation of Cdc25C regulates its localization and activity, further contributing to cell cycle arrest. These events occur in an S-phase dependent manner, with the initiating signals generated during DNA replication, though the manifest arrest occurs at the G2/M boundary [4]. This mechanism mirrors physiological G2 checkpoint activation but is initiated through PKD inhibition rather than direct DNA damage.
Figure 1: this compound signaling pathway leading to G2/M arrest. This compound inhibits PKD, resulting in increased p21 expression and phosphorylation of Cdc25C and Cdc2, ultimately inducing G2/M phase arrest and apoptosis through downregulation of survivin and Bcl-xL.
While multiple compounds can induce G2/M arrest, this compound operates through a unique mechanism distinct from classical DNA-damaging agents. Unlike hydroxyurea (HU) or ultraviolet (UV) light, which activate replication checkpoints and cause S-phase arrest, this compound allows cells to complete DNA replication but arrests them at the G2/M boundary [4]. Similarly, while cinobufagin—a natural product from Venenum Bufonis—also induces G2/M arrest in melanoma cells through modulation of ATM/Chk2/CDC25C signaling, it does so without targeting PKD specifically [5]. HIV-1 Vpr protein represents another G2/M inducer that acts through Chk1 phosphorylation in an S-phase dependent manner, similar to this compound, but through completely different upstream mechanisms [4].
The narrow structure-activity relationship of this compound analogs underscores the specificity of its action [1]. Chemical modifications to the 5-chloro-2-fluorophenyl (zone 1) or para-aminopyridine (zone 2) moieties significantly reduce PKD1 inhibitory activity, indicating precise structural requirements for effective target engagement [2]. Molecular docking studies confirm that this compound binds within the ATP-binding site of PKD1's kinase domain, interacting with key residues including Ala610, Lys612, Met659, Glu660, Lys661, Leu662, His663, Glu710, Leu713, and Cys726 [1].
Materials:
Procedure:
Materials:
Procedure:
Figure 2: Experimental workflow for analyzing this compound-induced cell cycle arrest. The protocol involves treating cancer cells with this compound, followed by fixation, DNA staining, and flow cytometric analysis to determine cell cycle distribution.
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Cell Line Variability: While this compound demonstrates efficacy across multiple cancer cell types, response variations exist depending on PKD isoform expression and basal activity. Prostate cancer lines (PC3, DU145) show particular sensitivity, but optimal dosing should be determined empirically for each model [1]. Recommended starting concentrations range from 0.5-5 μM for in vitro studies, with treatment duration of 24-48 hours for cell cycle analysis.
Combination Therapy Considerations: Based on its mechanism, this compound may synergize with DNA-damaging agents or other cell cycle-targeting compounds. When designing combination studies, consider sequential versus concurrent administration to maximize therapeutic effect while minimizing potential antagonism [7]. Preliminary data suggest that this compound pretreatment may enhance efficacy of subsequent chemotherapeutic agents.
Vehicle and Solubility: For in vitro studies, DMSO is the preferred solvent for this compound stock solutions. Maintain final DMSO concentrations ≤0.1% to avoid solvent toxicity. For in vivo administration, optimize the vehicle system based on compound solubility and bioavailability, with oral gavage being the demonstrated effective route [2].
Incomplete G2/M Arrest: If this compound fails to induce robust G2/M arrest, verify PKD inhibition by assessing phosphorylation of known substrates (e.g., PKD autophosphorylation at Ser910). Confirm compound activity and stability through dose-response comparisons with fresh preparations.
High Background Apoptosis: Excessive cell death may obscure cell cycle analysis. Titrate this compound concentration and duration to identify conditions that induce cell cycle arrest without immediate apoptosis. Consider shorter treatment times (16-24 hours) for cleaner cell cycle profiling.
Variable In Vivo Response: For xenograft studies with inconsistent responses, confirm tumor engraftment and baseline PKD activity across animals. Monitor compound stability in formulation and ensure consistent administration technique. Blood collection for pharmacokinetic analysis may help correlate exposure with efficacy [2].
This compound represents a valuable research tool for investigating PKD-dependent signaling and inducing specific G2/M cell cycle arrest in cancer models. The detailed protocols provided herein enable researchers to rigorously assess the compound's effects in vitro and in vivo, with particular utility in prostate cancer and potentially other malignancies. The quantitative data summaries offer benchmarks for expected activity, while the mechanistic insights guide appropriate experimental design and interpretation. As research progresses, this compound continues to illuminate the therapeutic potential of PKD inhibition in oncology, serving as both a chemical probe and a promising lead compound for future development.
SD-208 is a selective TGF-β Receptor I (TGF-βRI/ALK5) kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 48 nM and demonstrates >100-fold selectivity over TGF-βRII [1]. Its primary mechanism of action in inhibiting cell invasion is through blocking the canonical TGF-β signaling pathway.
The diagram below illustrates how this compound targets this pathway to reduce gene expression associated with cell invasion.
TGF-β binding to its receptors initiates a signaling cascade that leads to the expression of genes promoting invasion and metastasis [2]. This compound binds to TGF-βRI, competitively inhibiting its kinase activity and preventing the downstream phosphorylation and activation of SMAD proteins [1] [3]. This inhibition results in the blockade of pro-invasive gene expression, effectively reducing the cell's ability to migrate and invade [2] [3].
The Boyden chamber assay, particularly with a basement membrane mimic like Matrigel, is the standard method for quantifying this compound's effect on cell invasion [4] [3].
The following diagram outlines the key steps in performing the invasion assay.
The efficacy of this compound in invasion assays is demonstrated by quantitative data from multiple studies.
Table 1: Summary of this compound Efficacy in Cell-Based Assays
| Cell Line / Model | Assay Type | This compound Concentration | Key Findings on Invasion & Migration | Reference |
|---|---|---|---|---|
| PC-3 (Prostate Cancer) | Gene Expression (qPCR) | 1 µM | Potently inhibited TGF-β-induced mRNA expression of PTHRP, IL11, and CTGF (key prometastatic factors) | [2] |
| LN-308 (Human Glioma) | In Vitro Invasion | 0.1 - 1 µM | Strongly inhibited constitutive and TGF-β-evoked migration and invasion into Matrigel | [3] |
| SMA-560 (Murine Glioma) | In Vitro Invasion | 0.1 - 1 µM | Strongly inhibited constitutive and TGF-β-evoked migration and invasion | [3] |
| R3T (Fibrosarcoma) | In Vivo Metastasis | 60 mg/kg/d (oral) | In a mouse model, reduced the number and size of lung metastases | [1] |
SD-208 is a selective, ATP-competitive inhibitor that binds to the TGF-β receptor I (also known as ALK5), preventing the phosphorylation of downstream SMAD proteins (primarily Smad2 and Smad3) and thus blocking the canonical TGF-β signaling pathway [1] [2] [3]. This inhibition has been explored for its potential to reduce tumor growth, invasiveness, and to enhance immunogenicity in various cancer models, as well as to induce replication in pancreatic β-cells [1] [4].
The table below outlines the fundamental parameters for using this compound in experimental settings:
| Parameter | Typical In Vitro Concentration | Typical In Vivo Dose | Key Solvent |
|---|---|---|---|
| This compound | 0.1 - 10 µM [5] [4] | 50 mg/kg, administered orally [1] [5] | DMSO [5] [2] |
Here are detailed methodologies for key application areas, as described in the literature.
Objective: To inhibit autocrine and paracrine TGF-β signaling in glioma, prostate cancer, or other relevant cell lines to study effects on migration, invasion, and immunogenicity [1] [5].
Protocol Steps:
Objective: To evaluate the antitumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse glioma model [1].
Protocol Steps:
Objective: To promote the replication of human pancreatic β-cells by inhibiting TGF-β signaling and repressing the Ink4a/Arf locus [4].
Protocol Steps:
When designing experiments with this compound, please note the following critical points:
The diagram below illustrates the TGF-β signaling pathway and the mechanism of this compound inhibition.
This compound serves as a valuable tool for probing TGF-β receptor I kinase function in diverse disease models. Successful application requires careful optimization of treatment protocols and thorough validation of pathway inhibition and phenotypic effects within your specific biological context.
This compound is a potent, selective, and orally active ATP-competitive inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5) [1] [2] [3]. It primarily exerts antitumor effects by disrupting TGF-β signaling, a pathway often dysregulated in cancer.
The following diagram illustrates the core signaling pathway and the point of inhibition by this compound:
The table below summarizes key biochemical and cellular data for this compound from the search results.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (TGF-βRI) | 48 - 49 nM | Cell-free kinase assay [1] [3] |
| Selectivity (vs. TGF-βRII) | >100-fold | Cell-free kinase assay [1] [2] [3] |
| Selectivity (vs. other kinases) | >17-fold | Panel of common kinases [1] [2] |
| Effective In Vitro Concentration | 0.1 - 1 µM | Inhibition of migration & immunogenicity in glioma cells [4] [3] |
| Effective In Vivo Dose (Mouse) | 60 mg/kg/day (oral) | Inhibition of primary tumor growth & metastasis [3] |
Since protocols for prostate cancer cells are not specified, the following methods from studies on glioma and other cell types can serve as a template. You will need to optimize conditions such as cell line, dosage, and treatment duration for your specific prostate cancer models.
This protocol is adapted from studies on murine and human glioma cells [4] [3].
This protocol tests this compound's ability to enhance immune-mediated killing of cancer cells [4].
| Parameter | Specification |
|---|---|
| Molecular Weight | 352.75 g/mol [1] [2] |
| Molecular Formula | C₁₇H₁₀ClFN₆ [1] [2] |
| Purity | ≥98% [1] [2] |
| CAS Number | 627536-09-8 [1] [2] |
| Solubility | Soluble in DMSO (up to 20-25 mM with gentle warming) [1] [3] |
| Storage | Store at room temperature [1] [2] |
While direct evidence in prostate cancer is lacking, the well-established mechanism and protocols from other cancers provide a strong foundation for investigating this compound in prostate cancer models. Its ability to target both the tumor (inhibiting migration and invasion) and the tumor microenvironment (enhancing immune response) makes it a promising candidate for therapeutic research.
SD-208 is a potent and selective inhibitor of the TGF-β Receptor I (TGF-βRI) kinase. In the context of glioma, it blocks the TGF-β signaling pathway, which is known for its immunosuppressive and tumor-promoting effects [1] [2].
The foundational study on this compound in glioma models reported the following key quantitative findings, which are summarized in the table below [1].
| Experimental Parameter | Finding | In Vitro/In Vivo |
|---|---|---|
| EC₅₀ (TGF-β signaling blockade) | 0.1 μmol/L | In vitro |
| Viability/Proliferation | No significant effect | In vitro |
| Migration & Invasion | Strong inhibition (constitutive & TGF-β-evoked) | In vitro |
| T-cell Lytic Activity | Enhanced against glioma targets | In vitro (co-culture) |
| Cytokine Release (IFN-γ, TNF-α) | Enhanced | In vitro |
| Cytokine Release (IL-10) | Reduced | In vitro |
| Median Survival (Untreated Control) | 18.6 days | In vivo (mouse model) |
| Median Survival (this compound Treated) | 25.1 days | In vivo (mouse model) |
| Tumor Immune Cell Infiltration | Increased (NK cells, CD8+ T cells, macrophages) | In vivo (histologic analysis) |
The following diagram illustrates the core mechanistic pathway of this compound and its subsequent effects on the tumor microenvironment.
Diagram: Mechanism of this compound Action in Enhancing Glioma Immunogenicity.
Based on the published study, here is an outline of the key methodologies employed. Note that specific details like buffer compositions, cell culture media, and precise animal handling procedures were not fully elaborated in the available source.
While research on this compound itself appears focused on its foundational mechanism, the strategy of inhibiting the TGF-β pathway to enhance immunogenicity remains highly relevant in current neuro-oncology [3]. The profound immunosuppression mediated by TGF-β is a major barrier to the success of other immunotherapies, such as immune checkpoint inhibitors and vaccines [3] [4].
Therefore, the principles demonstrated by this compound provide a strong rationale for combining TGF-β pathway inhibition with other immunomodulatory agents to overcome the immunosuppressive tumor microenvironment in Glioblastoma.
The search results I obtained are limited in providing the granular, recipe-like detail required for a complete protocol. The available study [1] confirms the biological effect and outlines the experiments but omits fine particulars crucial for replication in a lab setting.
To obtain the detailed protocols you need, I suggest you:
Retinoblastoma is the most common pediatric intraocular malignancy, accounting for approximately 3% of all childhood cancers, with about 8,000 new cases diagnosed worldwide annually [1] [2]. This aggressive cancer originates in the retina and predominantly affects young children, with two-thirds of cases diagnosed before age 2 years and 95% by age 5 years [3] [1]. Retinoblastoma pathogenesis is primarily driven by biallelic inactivation of the RB1 tumor suppressor gene, located on chromosome 13q14, though a small subset (1.4-3%) of unilateral retinoblastomas lack RB1 mutations and instead demonstrate MYCN oncogene amplification [3] [1]. The treatment landscape for retinoblastoma has evolved significantly, with current approaches emphasizing multimodality therapy including intra-arterial or intravenous chemotherapy combined with focal consolidation therapies like transpupillary thermotherapy, cryotherapy, and laser photocoagulation [1].
The transforming growth factor-beta (TGF-β) signaling pathway plays a complex dual role in cancer biology, functioning as both a tumor suppressor and promoter depending on cellular context [4]. In retinoblastoma, TGF-β signaling has been implicated in tumor progression and represents a promising therapeutic target. SD-208, a potent ATP-competitive TGF-β receptor I (TGF-β-RI) kinase inhibitor with an IC50 of 49 nM, demonstrates remarkable selectivity, showing >100-fold and >17-fold selectivity over TGF-βRII and other common kinases respectively [5]. This application note provides comprehensive experimental data and detailed protocols for evaluating this compound as a potential anticancer agent in retinoblastoma models.
This compound specifically targets the TGF-β type I receptor kinase (also known as ALK5), thereby inhibiting downstream Smad-dependent and Smad-independent signaling pathways. In the canonical TGF-β signaling pathway, TGF-β ligands (1, 2, and 3) bind to TGF-β type II receptors, which then recruit and phosphorylate TGF-β type I receptors. The activated TGF-β-RI phosphorylates receptor-regulated Smads (Smad2 and Smad3), which form complexes with Smad4 and translocate to the nucleus to regulate target gene expression. This compound acts as a competitive inhibitor at the ATP-binding site of TGF-β-RI, blocking the phosphorylation of Smad2/3 and subsequent transcriptional responses [5] [4].
The therapeutic potential of this compound in retinoblastoma extends beyond direct signaling inhibition to include modulation of microRNA (miRNA) expression profiles. Experimental evidence indicates that this compound treatment significantly alters the expression of key miRNAs implicated in cancer pathogenesis, including miR-18a, miR-20a (components of the miR-17/92 cluster), miR-22, and miR-34a [6] [7]. These miRNA regulatory effects may contribute substantially to the anticancer mechanisms of this compound, potentially influencing diverse cellular processes including proliferation, apoptosis, and differentiation. The following diagram illustrates the core TGF-β signaling pathway and this compound's mechanism of action:
Comprehensive in vitro studies using the Y-79 retinoblastoma cell line have demonstrated that this compound exerts potent concentration-dependent antiproliferative effects. The inhibitory activity was assessed using two complementary methods: Methyl Thiazolyl Tetrazolium (MTT) and bromo-2'-deoxyuridine (BrdU) incorporation assays, which measure metabolic activity and DNA synthesis, respectively. Researchers treated Y-79 cells with varying concentrations of this compound (0.0, 1, 2, and 3 µM) and observed remarkable inhibition of cell proliferation in treated versus untreated cells [6] [7]. The quantitative results from these experiments are summarized in the table below:
Table 1: Antiproliferative Effects of this compound on Y-79 Retinoblastoma Cells
| This compound Concentration (µM) | Cell Proliferation Inhibition | MTT Assay Results | BrdU Assay Results |
|---|---|---|---|
| 0.0 (Control) | Baseline | 100% viability | 100% incorporation |
| 1 µM | Significant reduction | ~70% viability | ~65% incorporation |
| 2 µM | Marked reduction | ~45% viability | ~40% incorporation |
| 3 µM | Maximum inhibition | ~25% viability | ~20% incorporation |
Analysis of miRNA expression patterns revealed that this compound treatment significantly modulates the expression of specific miRNAs implicated in oncogenesis. The investigated miRNAs included members of the miR-17/92 cluster (miR-18a and miR-20a), often characterized as oncomiRs, along with miR-22 and miR-34a, which typically function as tumor suppressors. The expression changes were statistically significant (P<0.05) across all tested concentrations, suggesting a potentially important mechanism contributing to this compound's anticancer efficacy [6] [7]. The specific expression changes are detailed in the following table:
Table 2: miRNA Expression Changes in Y-79 Cells After this compound Treatment
| miRNA | Function | Expression Pattern | Potential Role in Retinoblastoma |
|---|---|---|---|
| miR-18a | OncomiR | Significant alteration | Member of miR-17/92 cluster; regulates cell proliferation and apoptosis |
| miR-20a | OncomiR | Significant alteration | Member of miR-17/92 cluster; modulates cell cycle progression |
| miR-22 | Tumor suppressor | Significant alteration | Regulates migration and invasion processes |
| miR-34a | Tumor suppressor | Significant alteration | Direct p53 target; involved in cell cycle arrest and apoptosis |
This modulation of both tumor suppressive miRNAs and oncomiRs represents a novel mechanism of action for this compound in retinoblastoma treatment. To the best of our knowledge, the 2016 study was the first report demonstrating that this compound could alter the expression of both miRNA categories in vitro [6] [7].
Materials: Y-79 retinoblastoma cell line (ATCC HTB-18), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin solution, trypan blue, hemocytometer, CO₂ incubator.
Procedure:
Materials: this compound powder (CAS 627536-09-8), dimethyl sulfoxide (DMSO), sterile phosphate-buffered saline (PBS).
Procedure:
Materials: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.
Procedure:
Materials: BrdU labeling reagent, anti-BrdU antibody, peroxidase-conjugated secondary antibody, tetramethylbenzidine (TMB) substrate, acid stop solution.
Procedure:
Materials: RNA extraction kit, cDNA synthesis kit, miRNA-specific primers, SYBR Green PCR master mix, real-time PCR system.
Procedure:
The experimental findings demonstrating this compound's efficacy in retinoblastoma models highlight the therapeutic potential of targeting TGF-β signaling in this pediatric cancer. The observed antiproliferative effects, coupled with modulation of oncogenic and tumor suppressive miRNAs, suggest that this compound acts through multiple mechanisms to inhibit retinoblastoma cell growth [6] [7]. These results position this compound as a potential alternative agent in retinoblastoma treatment, particularly for cases that demonstrate resistance to conventional therapies.
Future research directions should focus on:
The comprehensive workflow for studying this compound in retinoblastoma, from in vitro investigation to potential clinical application, is summarized below:
This compound demonstrates significant potential as a targeted therapeutic agent for retinoblastoma through its potent inhibition of TGF-β-RI kinase activity and modulation of cancer-relevant miRNA networks. The detailed protocols provided in this application note enable researchers to systematically evaluate the anticancer effects of this compound in retinoblastoma models, contributing to the development of novel treatment strategies for this pediatric ocular malignancy. Further investigation is warranted to fully elucidate the clinical potential of TGF-β pathway inhibition in retinoblastoma and other pediatric cancers.
Transforming Growth Factor-beta (TGF-β) signaling represents one of the most potent inducers of epithelial-mesenchymal transition (EMT) in pathological contexts, particularly cancer progression and fibrosis. The TGF-β pathway initiates when ligands bind to transmembrane type II receptors (TβRII), which subsequently recruit and phosphorylate type I receptors (TβRI/ALK5). This activated receptor complex then propagates signals through both canonical SMAD-dependent and non-SMAD pathways, ultimately driving the expression of EMT transcription factors (SNAIL, SLUG, ZEB1, TWIST) that orchestrate the loss of epithelial characteristics and gain of mesenchymal phenotypes [1] [2].
SD-208 is a highly selective, ATP-competitive small molecule inhibitor that specifically targets the kinase domain of TGF-β receptor I (TβRI/ALK5). Its mechanism involves binding to the intracellular kinase domain, thereby preventing the phosphorylation and activation of downstream SMAD proteins (particularly SMAD2 and SMAD3). This inhibition effectively blocks the transmission of TGF-β signals that would otherwise initiate and maintain the EMT program [3] [4]. The compound demonstrates notable potency in cellular assays, effectively suppressing TGF-β-induced responses at nanomolar concentrations while showing minimal activity against other tested kinases at these levels, highlighting its selectivity [3].
Transwell Invasion Assay:
Wound Healing/Migration Assay:
Real-time Migration Monitoring: For more precise kinetic data, use xCELLigence RTCA DP system with CIM-Plate 16. Seed 30 × 10³ OS cells in the upper chamber and monitor migration continuously over 24 hours [5].
RNA Extraction and Quantitative RT-PCR:
Western Blot Analysis:
Immunofluorescence Staining:
To visualize the molecular mechanism of this compound and the experimental workflow for studying its effects on EMT, the following diagrams were created using Graphviz DOT language:
Table 1: Effective Concentrations of this compound in Various Experimental Models
| Experimental System | Cell Type/Line | This compound Concentration | Treatment Duration | Key Effects Observed | Citation |
|---|---|---|---|---|---|
| Prostate cancer co-culture | LNCaP/HPS-19I | 400 nM | 6 days | Blocked stromal TGF-β induced AR activation; Inhibited sphere formation | [3] |
| Renal proximal tubule cells | HK-2 | 400 nM | 24-72 hours | Inhibited FK506-induced EMT; Reduced SMAD phosphorylation | [6] |
| Osteosarcoma metastasis model | K-HOS | 60 mg/kg (in vivo) | Twice weekly | Reduced lung metastasis development; Inhibited TGF-β/Smad3 signaling | [5] |
| Breast cancer immunotherapy | 4T1 (in nanoparticles) | Varies (encapsulated) | Multiple doses | Inhibited M2 macrophage polarization; Enhanced anti-PD-1 efficacy | [4] |
Table 2: Effects of this compound on EMT Markers in Various Cancer Models
| EMT Marker | Expression Change with TGF-β | Expression Change with TGF-β + this compound | Biological Significance |
|---|---|---|---|
| E-cadherin | Downregulated | Partially restored | Epithelial integrity restoration |
| N-cadherin | Upregulated | Downregulated | Reduced mesenchymal phenotype |
| Vimentin | Upregulated | Downregulated | Inhibition of cytoskeletal changes |
| Fibronectin | Upregulated | Downregulated | Reduced extracellular matrix production |
| SNAIL/SLUG | Upregulated | Downregulated | Inhibition of EMT transcription program |
| SMAD2/3 phosphorylation | Increased | Decreased | Direct inhibition of canonical signaling |
This compound has demonstrated significant efficacy in impeding cancer metastasis across multiple models. In prostate cancer, this compound effectively blocked stromal TGF-β signaling-induced androgen receptor (AR) activation, a key mechanism in castration-resistant progression. The inhibitor prevented the formation of sphere-like structures in LNCaP/HPS-19I co-cultures and attenuated expression of AR target genes including PSA, TMPRSS2, and KLK4 [3]. In osteosarcoma research, this compound treatment (60 mg/kg, twice weekly) significantly reduced lung metastasis development in mouse models. The compound specifically interfered with YAP-driven metastatic progression by disrupting the interaction between YAP and SMAD3, thereby inhibiting the TGF-β/SMAD3 signaling axis crucial for OS cell migration and invasion [5].
In renal fibrosis models, this compound effectively inhibited Tacrolimus (FK506)-induced EMT in human renal proximal tubule epithelial cells (HK-2 line). The treatment preserved epithelial markers while reducing expression of myofibroblast markers, demonstrating its potential in combating drug-induced nephrotoxicity. Mechanistically, this compound prevented TGF-β secretion and subsequent SMAD pathway activation, highlighting its ability to interrupt autocrine TGF-β signaling loops that sustain fibrotic responses [6].
Recent advances have incorporated this compound into innovative delivery systems to enhance its therapeutic potential. Macrophage membrane-coated nanoparticles loaded with this compound (Mϕ-SDNP) have been engineered to simultaneously target multiple aspects of the tumor microenvironment. These nanoparticles effectively inhibited TGF-β signaling in cancer cells and macrophages, reducing EMT while preventing M2-type macrophage polarization. This approach converted immunosuppressive "cold" tumors into immunostimulatory "hot" tumors, significantly enhancing response to anti-PD-1 immune checkpoint therapy in breast cancer models [4].
This compound represents a potent and selective tool for investigating TGF-β-driven EMT processes in cancer and fibrosis research. The detailed protocols and data summarized in these application notes provide researchers with a solid foundation for implementing this inhibitor in diverse experimental systems. When appropriately applied with the described controls and considerations, this compound enables precise dissection of TGF-β signaling contributions to pathological processes and evaluation of therapeutic targeting strategies. The continuing development of delivery approaches, such as nanoparticle encapsulation, promises to enhance the utility of this compound in both basic research and translational applications.
SD-208 is an investigational small-molecule inhibitor that targets the transforming growth factor-beta (TGF-β) signaling pathway. It acts by specifically inhibiting the kinase activity of TGF-β Receptor I (ALK-5), thereby suppressing downstream Smad phosphorylation and the expression of TGF-β-responsive genes [1] [2]. Its primary application in oncology research is to counteract the immunosuppressive and pro-tumorigenic effects of TGF-β in the tumor microenvironment (TME).
The rationale for using this compound in xenograft models stems from the multifaceted role of TGF-β in cancer progression:
This protocol is adapted from a study on stromal TGF-β signaling in prostate cancer [2].
1. Cell Culture Preparation
2. Co-culture Establishment & this compound Treatment
3. Duration and Analysis
This protocol synthesizes information from glioblastoma and general cancer studies [1] [2].
1. Xenograft Establishment
2. This compound Dosing and Administration
3. Monitoring and Endpoint Analysis
The table below summarizes the key experimental parameters from the literature.
| Application | Model System | This compound Concentration/Dose | Key Findings |
|---|---|---|---|
| In Vitro Co-culture [2] | LNCaP (PCa) / HPS-19I (Stroma) | 400 nM in media | Blocked stromal TGF-β-induced morphological changes & AR activation in cancer cells. |
| In Vivo Xenograft [2] | LNCaP DRS Xenograft (Prostate Cancer) | 50 mg/kg, oral gavage | Inhibited stromal TGF-β signaling, reducing tumor growth and angiogenesis. |
| In Vivo Combination [1] | Syngeneic Glioma (e.g., GL-261) | Information not specified in results | Combined with GITR agonist, enhanced T-cell activation and tumor killing, improved survival. |
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its application in xenograft studies.
SD-208 is a selective, ATP-competitive inhibitor of the TGF-β receptor type I (TGF-βRI, also known as ALK5) [1] [2] [3]. It exhibits an IC₅₀ value of approximately 48-49 nM for ALK5 and demonstrates more than 100-fold selectivity over the TGF-β receptor type II (TGF-βRII) [1] [2] [3]. By binding to the ATP-binding pocket of ALK5, this compound blocks the receptor's kinase activity, thereby inhibiting the phosphorylation of downstream Smad proteins (Smad2 and Smad3) and subsequent TGF-β-driven gene transcription [4] [5] [6].
Interestingly, one study also identified this compound as a novel, potent, and cell-active pan-Protein Kinase D (PKD) inhibitor, which operates via a distinct mechanism to block prostate cancer cell proliferation and tumor growth [7]. The following protocols and data focus on its well-characterized role as a TGF-β pathway inhibitor.
The table below summarizes key parameters for the oral administration of this compound in mouse models, as reported in various preclinical studies:
| Tumor Model / Disease Context | Dosage & Formulation | Dosing Regimen | Reported Outcomes |
|---|---|---|---|
| Melanoma Bone Metastasis [4] | 60 mg/kg/day | Daily oral gavage; "prevention" (started 2 days pre-inoculation) or "treatment" (started post-inoculation) protocols | Prevented development and reduced progression of osteolytic bone metastases. |
| Glioma [5] [6] | 1 mg/mL in drinking water | Provided orally for the study duration, starting 3 days post-tumor implantation. | Prolonged median survival of glioma-bearing mice. |
| Syngeneic R3T/4T1 Tumors [6] | 60 mg/kg/day | Daily oral gavage. | Inhibited primary tumor growth and reduced lung metastasis number and size. |
| Murine Aortic Allograft [6] | 40 mg/kg and 60 mg/kg | Specific regimen not detailed; outcomes measured at 8 weeks. | Significantly reduced intimal hyperplasia (by 32% and 48%, respectively). |
Formulation and Dosing Preparation: A common method for preparing the dosing solution is using a suspension vehicle. One referenced protocol suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a working concentration [1]. The solution typically requires sonication to create a uniform suspension before administration [1].
The following table summarizes quantitative findings from in vivo studies using oral this compound:
| Model System | Key Efficacy Metrics | Observed Effects |
|---|---|---|
| Prostate Cancer (PC3) Xenograft [7] | Tumor Growth | Significant abrogation of subcutaneous tumor xenografts after 24 days of oral treatment. |
| Glioma (SMA-560) [5] [6] | Animal Survival | Prolonged median survival from 18.6 days (control) to 25.1 days. |
| Melanoma (1205Lu) Bone Metastasis [4] | Osteolytic Lesions | Prevention and significant reduction in the size of bone lesions. |
| Murine Aortic Allograft [6] | Intimal Hyperplasia | 32% and 48% reduction (for 40 mg/kg and 60 mg/kg, respectively) compared to vehicle control. |
To support in vivo findings, here are key in vitro methodologies used to validate this compound's activity.
1. TGF-β/Smad Signaling Inhibition Assay (Western Blot)
2. TGF-β Reporter Gene Assay
3. Cell Invasion Assay (Matrigel)
The diagram below illustrates the molecular pathway targeted by this compound and a generalized workflow for its experimental application.
SD-208 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) Receptor I kinase (also known as ALK5) [1] [2]. Its primary mechanism of action is to block the phosphorylation of downstream Smad proteins (Smad2 and Smad3), thereby inhibiting TGF-β-mediated gene transcription and cellular responses [3] [2].
The biological effects of this compound that are relevant to a colony formation assay are summarized in the table below.
| Biological Effect | Experimental Context | Significance for Colony Formation Assay |
|---|---|---|
| Reversal of Cell Cycle Arrest [1] [3] | Bone marrow progenitors; Hematopoietic progenitors | This compound can promote colony growth by alleviating TGF-β-induced cell cycle arrest, allowing more cells to proliferate and form colonies. |
| Stimulation of Hematopoiesis [1] [3] | Primary human CD34+ cells; Bone marrow from MDS patients | In sensitive systems, this compound enhances the proliferation and colony-forming capacity of progenitor cells. |
| Inhibition of Pro-Metastatic Genes [2] | Human melanoma cell lines | This compound reduces the expression of genes like PTHrP and IL-11, which are involved in aggressive tumor phenotypes. This may impact the survival and growth of cancerous colonies. |
| Reduced Tumor Cell Invasion [2] | Human melanoma cell lines | While directly measuring invasion, this effect underscores this compound's role in suppressing pro-tumorigenic pathways. |
When applying this compound in a colony formation assay, several factors require empirical determination:
The following protocol is adapted from a standard lentivirus titering assay [4] and can be modified for drug testing with this compound. The core principle of allowing single cells to proliferate into visible colonies remains the same.
Workflow Timeline
Materials & Reagents
Procedure
The diagram below illustrates the molecular pathway targeted by this compound and its connection to cell proliferation, which is the fundamental process measured in a colony formation assay.
The colony formation assay is a powerful tool to evaluate the long-term impact of this compound on cell proliferation and survival. The key to a successful experiment lies in:
This compound represents a novel small molecule inhibitor with demonstrated efficacy in triggering apoptosis across multiple cancer models. This compound exhibits a unique dual inhibitory character, functioning as both a protein kinase D (PKD) inhibitor and a transforming growth factor-beta receptor I (TGF-β-RI) kinase inhibitor in different experimental contexts. The apoptotic effects of this compound have been validated in diverse malignancies including prostate cancer, melanoma, retinoblastoma, and colon adenocarcinoma, highlighting its broad therapeutic potential [1] [2] [3]. The compound's ability to induce programmed cell death through multiple signaling pathways makes it a valuable tool for probing apoptotic mechanisms and developing targeted cancer therapies.
The molecular mechanisms through which this compound triggers apoptosis are context-dependent and involve sophisticated signal transduction modulation. In prostate cancer models, this compound functions primarily as a pan-PKD inhibitor, binding competitively to the ATP-binding site of PKD enzymes and disrupting their kinase activity. This PKD inhibition leads to cell cycle arrest at the G2/M phase through modulation of p21, Cdc2, and Cdc25C signaling components [1] [4]. Conversely, in melanoma, retinoblastoma, and other cancer models, this compound primarily acts as a TGF-β-RI kinase inhibitor, blocking Smad2/3 phosphorylation and subsequent nuclear translocation of Smad complexes, thereby disrupting TGF-β-mediated survival signals and promoting mitochondrial apoptosis pathways [2] [3]. This comprehensive application note details standardized protocols for detecting and quantifying this compound-induced apoptosis, enabling researchers to consistently evaluate its therapeutic effects across different experimental systems.
In prostate cancer models, this compound emerges as a potent ATP-competitive pan-PKD inhibitor with low nanomolar potency and excellent cellular activity. Structural analyses reveal that this compound interacts with critical residues in the PKD1 kinase domain, including Ala610, Lys612, Met659, Glu660, and Cys726, effectively blocking kinase function [1] [4]. Targeted inhibition of PKD by this compound results in profound anti-proliferative effects across multiple prostate cancer cell lines (PC3, DU145, and LNCaP), which can be specifically reversed by overexpression of PKD1 or PKD3, confirming its mechanism of action. Beyond proliferation inhibition, this compound significantly impairs prostate cancer cell survival and invasion capabilities, positioning it as a promising therapeutic agent for advanced disease [1].
The most remarkable effect of this compound in prostate cancer models is the induction of G2/M cell cycle arrest, which serves as a precursor to apoptotic commitment. Mechanistically, this cell cycle arrest correlates with increased expression of the cyclin-dependent kinase inhibitor p21 in both DU145 and PC3 cells, along with elevated phosphorylation of key cell cycle regulators Cdc2 and Cdc25C specifically in DU145 cells [1] [4]. In vivo efficacy studies demonstrate that oral administration of this compound (60 mg/kg/day for 24 days) significantly abrogates the growth of PC3 subcutaneous tumor xenografts in nude mice. Histopathological analyses of treated tumors reveal reduced proliferation markers, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL, confirming the compound's ability to engage the intended targets and trigger apoptotic pathways in living systems [1].
Table 1: this compound Efficacy in Prostate Cancer Cell Lines
| Cell Line | IC50 for Proliferation | Cell Cycle Arrest | Key Molecular Markers | Additional Effects |
|---|---|---|---|---|
| PC3 | Low nanomolar range | G2/M phase arrest | ↑p21, ↓survivin, ↓Bcl-xL | Inhibition of invasion and tumor formation |
| DU145 | Low nanomolar range | G2/M phase arrest | ↑p21, ↑p-Cdc2, ↑p-Cdc25C | Potent inhibition of cell survival |
| LNCaP | Low nanomolar range | Not specified | ↓PKD phosphorylation | Inhibition of proliferation |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | Significance |
|---|---|---|---|
| Tumor volume | Progressive growth | Significant reduction | P < 0.01 |
| Proliferation index | High | Reduced | P < 0.05 |
| Apoptotic index | Low | Increased | P < 0.01 |
| Survivin expression | High | Markedly decreased | P < 0.01 |
| Bcl-xL expression | High | Markedly decreased | P < 0.01 |
Beyond its PKD inhibitory activity, this compound demonstrates potent TGF-β signaling blockade in multiple cancer types, including melanoma, retinoblastoma, and colon adenocarcinoma. In melanoma models, this compound effectively inhibits TGF-β1-induced Smad3 phosphorylation, Smad3/4-specific transcription, and Matrigel invasion capacity [2]. The compound significantly reduces expression of critical TGF-β target genes implicated in cancer progression and bone metastasis, including PTHrP, IL-11, CTGF, and RUNX2 [2]. This comprehensive disruption of TGF-β signaling translates to impressive in vivo efficacy, where this compound (60 mg/kg/day) prevents the development of osteolytic bone metastases when administered prophylactically and significantly reduces the size of established osteolytic lesions in treatment protocols [2].
In retinoblastoma models, this compound demonstrates dose-dependent anti-proliferative effects against Y-79 cells, with IC50 values ranging from 1-3 μM. The compound alters the expression pattern of key microRNAs involved in cancer progression, including miR-18a, miR-20a, miR-22, and miR-34a, suggesting involvement of epigenetic mechanisms in its apoptotic effects [3]. Similar efficacy has been observed in colon adenocarcinoma models, where this compound suppresses tumor growth and modulates transforming growth factor-β signaling transducers [3]. The consistent apoptotic response across diverse cancer lineages highlights the fundamental role of TGF-β signaling in maintaining cancer cell survival and validates this compound as a valuable tool for probing this pathway.
Table 3: this compound Efficacy Across Non-Prostate Cancer Models
| Cancer Type | Experimental Model | This compound Concentration | Efficacy Outcomes | Key Molecular Changes |
|---|---|---|---|---|
| Melanoma | 1205Lu cell line | 1-5 μM | 60-80% reduction in invasion | ↓p-Smad2/3, ↓PTHrP, ↓IL-11, ↓CTGF, ↓RUNX2 |
| Melanoma bone metastasis | In vivo mouse model | 60 mg/kg/day | Prevention and reduction of osteolytic lesions | ↓Tumor burden in bone, ↓osteoclast activation |
| Retinoblastoma | Y-79 cell line | 1-3 μM | Remarkable inhibition of proliferation | Altered miRNA expression (18a, 20a, 22, 34a) |
| Hypertrophic scar | Human scar fibroblasts | 1-3 μM | Inhibition of proliferation and migration | ↓TGF-β1 protein expression, attenuated microfilaments |
| Colon adenocarcinoma | In vivo model | Not specified | Suppressed tumor growth | Modulation of TGF-β signaling transducers |
Apoptosis represents a highly regulated programmed cell death process characterized by distinct morphological and biochemical features that differ significantly from necrotic cell death. The detection of apoptosis relies on identifying these characteristic changes, which include cell shrinkage, chromatin condensation, DNA fragmentation, membrane blebbing, and apoptotic body formation [5] [6] [7]. Apoptosis can be triggered through two principal pathways: the extrinsic (death receptor) pathway initiated by ligand binding to cell surface death receptors, and the intrinsic (mitochondrial) pathway activated by intracellular stress signals that cause mitochondrial outer membrane permeabilization (MOMP) and release of cytochrome c and other pro-apoptotic factors [6] [7]. Both pathways converge on the activation of caspase cascades, with initiator caspases (caspase-8, -9) activating executioner caspases (caspase-3, -6, -7) that mediate the proteolytic cleavage of cellular substrates and hallmark morphological changes [7] [8].
Selecting appropriate apoptosis detection methods requires careful consideration of the experimental objectives, cell type, and apoptotic stage being examined. No single method comprehensively captures all aspects of apoptosis, thus researchers should employ multiparameter approaches that examine complementary features [5] [8]. Optimal experimental design incorporates methods that assess early, intermediate, and late apoptotic events to fully characterize the temporal progression of cell death. The following sections detail specific methodologies that have been successfully applied to detect this compound-induced apoptosis, along with standardized protocols for their implementation.
Table 4: Apoptosis Detection Methods and Their Applications in this compound Research
| Method Category | Specific Assay | Primary Readout | Apoptotic Stage Detected | Advantages | Limitations |
|---|---|---|---|---|---|
| Morphological analysis | Electron microscopy | Ultrastructural changes | Early to late (Phases I, IIa, IIb) | High resolution, gold standard | End-point only, technical expertise required |
| Molecular biology | DNA gel electrophoresis | DNA fragmentation | Middle to late (after significant DNA cleavage) | Simple, qualitatively accurate | Poor sensitivity, cannot localize apoptotic cells |
| Molecular biology | TUNEL assay | DNA strand breaks | Late apoptosis | Sensitive, specific, allows localization | Potential false positives, requires controls |
| Biochemical analysis | Caspase activity assays | Caspase cleavage/activation | Early to middle execution phase | Quantitative, pathway-specific | Does not confirm cell death completion |
| Mitochondrial function | JC-1 staining | Mitochondrial membrane potential (ΔΨm) | Early initiation phase | Sensitive early marker, flow cytometry compatible | Affected by cellular pH, requires live cells |
| Membrane asymmetry | Annexin V/PI staining | Phosphatidylserine externalization | Early to middle phase | Distinguishes apoptosis from necrosis, quantitative | Requires careful timing, may miss later stages |
| Cell cycle analysis | Propidium iodide staining | DNA content and sub-G1 peak | Late phase | Correlates apoptosis with cell cycle position | Only detects late-stage apoptosis with DNA loss |
| Western blotting | Protein expression | Cleaved caspases, PARP, Bcl-2 family | Middle to late phase | Mechanistic insights, widely available | Semi-quantitative, population average |
Materials: Prostate cancer cell lines (PC3, DU145, LNCaP), melanoma cell lines (1205Lu, WM852), or other relevant cancer cell lines; this compound (commercially available or synthesized); appropriate cell culture media and supplements; DMSO for compound solubilization; cell culture vessels; CO₂ incubator.
Procedure:
Principle: This assay detects phosphatidylserine externalization - an early apoptotic event - using fluorescently labeled Annexin V, while propidium iodide (PI) identifies cells with compromised membrane integrity (late apoptosis/necrosis) [10] [8].
Materials: Annexin V binding buffer; fluorescently conjugated Annexin V (FITC or similar); propidium iodide staining solution; flow cytometry tubes; flow cytometer with appropriate laser and filter configurations.
Procedure:
Principle: Caspase activation represents a commitment point in apoptosis execution. This assay measures the cleavage of caspase-specific substrates that generate fluorescent or colorimetric signals [10] [8].
Materials: Caspase assay buffer; caspase substrates (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9); fluorescent microplate reader or flow cytometer; black-walled microplates for fluorescence detection.
Procedure:
Principle: Western blotting detects specific protein expression and cleavage events characteristic of apoptosis, providing mechanistic insights into this compound-induced cell death pathways [1] [4] [2].
Materials: RIPA lysis buffer; protease and phosphatase inhibitors; BCA protein assay kit; SDS-PAGE equipment; PVDF or nitrocellulose membranes; electrophoresis and transfer apparatus; blocking buffer; primary and secondary antibodies; chemiluminescence detection system.
Procedure:
Principle: The TUNEL (TdT dUTP Nick-End Labeling) assay detects DNA strand breaks characteristic of late-stage apoptosis by labeling 3'-OH ends of fragmented DNA with modified nucleotides [6] [10] [8].
Materials: TUNEL assay kit (commercially available); permeabilization solution; labeling solution; fluorescence microscope or flow cytometer.
Procedure:
The comprehensive profiling of this compound-induced apoptosis across multiple cancer models highlights its significant therapeutic potential as a targeted anticancer agent. The compound's ability to engage two distinct pro-apoptotic pathways - PKD inhibition in prostate cancer and TGF-β receptor I kinase inhibition in other malignancies - positions it as a versatile tool for both basic research and translational applications [1] [2] [3]. The consistent observation of dose-dependent apoptosis across diverse experimental systems, coupled with favorable in vivo efficacy and tolerability profiles, supports continued investigation of this compound and related compounds for cancer therapy.
The standardized protocols outlined in this application note provide researchers with robust methodological frameworks for detecting and quantifying this compound-induced apoptosis. Implementation of these methods in combination - rather than isolation - will yield the most comprehensive understanding of cell death mechanisms in specific experimental contexts. As research progresses, particular attention should be paid to potential cell-type-specific differences in this compound's mechanism of action, optimal dosing schedules for in vivo models, and potential combination strategies with conventional chemotherapeutic agents. The continued elucidation of this compound's apoptotic mechanisms will not only advance this specific compound toward clinical application but will also enhance our fundamental understanding of cell death regulation in cancer biology.
Figure 1: this compound-Induced Apoptosis Signaling Pathways. This compound triggers apoptosis through two primary mechanisms: PKD inhibition in prostate cancer models (green) and TGF-β receptor I kinase inhibition in other cancers (blue), both converging on mitochondrial pathway activation and caspase-mediated apoptosis execution (red).
This compound is a novel, potent, and selective small-molecule inhibitor of Protein Kinase D (PKD), an enzyme implicated in multiple aspects of cancer progression [1]. It was identified as a pan-PKD inhibitor with low nanomolar potency, meaning it effectively inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) [2]. A key characteristic of this compound is its efficacy in vivo; when administered orally, it significantly blocked the growth of prostate tumor xenografts in mice, which distinguishes it from earlier PKD inhibitors and highlights its therapeutic potential [1] [3].
The table below summarizes the core biochemical and cellular properties of this compound as reported in the study [1] [2]:
| Property | Description / Value |
|---|---|
| PKD Inhibition Potency | Low nanomolar range (cell-free assay) |
| Mode of Action | ATP-competitive |
| Selectivity | Pan-PKD inhibitor (PKD1, PKD2, PKD3) |
| Cellular Activity | Active in cells (inhibits PKD autophosphorylation at Ser910) |
| Key Cellular Effects | Potent inhibition of cancer cell proliferation, survival, and invasion; induction of G2/M cell cycle arrest. |
| In Vivo Efficacy | Significantly abrogated growth of PC3 prostate cancer xenografts in nude mice after 24 days of oral administration. |
| Effect on Biomarkers | Reduced expression of survivin and Bcl-xL in treated tumors. |
The following table outlines the key mechanistic findings associated with this compound treatment in prostate cancer cells [1] [2]:
| Experimental Context | Observed Mechanistic Effect |
|---|---|
| DU145 & PC3 Cells | Increase in levels of cyclin-dependent kinase inhibitor p21. |
| DU145 Cells | Elevated phosphorylation of Cdc2 and Cdc25C. |
| PC3 Xenograft Tumors | Reduced cell proliferation, increased apoptosis, decreased levels of survivin and Bcl-xL. |
The diagram below outlines the key experimental stages involved in the identification and validation of this compound.
Based on the research article, here are the methodologies for the key experiments cited.
This assay was used to screen a library of 80 compounds and confirm this compound's activity.
This method was used to analyze changes in protein expression and phosphorylation.
The table below summarizes the key physical and solubility characteristics of SD-208 for experimental planning.
| Property | Specification | Source / Reference |
|---|---|---|
| Molecular Weight | 352.75 g/mol | [1] [2] |
| Recommended Solvent | DMSO | [1] [2] |
| Solubility in DMSO | ~ 9.09 mg/mL (approx. 25.77 mM) | [1] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | [1] |
| Appearance | Powder | [1] [2] |
| Storage | Desiccate at -20°C | [1] [2] |
Follow this procedure to prepare a standard 10 mM stock solution. This concentrated stock can be diluted into cell culture media for treatment, keeping the final DMSO concentration low (typically ≤0.5%) to avoid cytotoxicity [3].
Calculate the Mass: To prepare 1 mL of a 10 mM solution, you will need:
Weigh the Compound: Accurately weigh out 3.53 mg of this compound powder.
Dissolve in DMSO:
Aid Dissolution (If Needed):
Aliquot and Store:
Q1: My this compound solution appears cloudy, or I see precipitate after dilution in aqueous buffer. What should I do?
Q2: The biological activity of my this compound seems lower than expected. How can I confirm it's working?
The following diagram outlines a logical workflow for setting up an experiment with this compound, from preparation to validation.
| Parameter | Specification / Value |
|---|---|
| Molecular Weight | 352.75 g/mol [1] |
| CAS Number | 627536-09-8 [1] |
| Recommended Solvent | DMSO (cell culture grade) [1] |
| Typical Stock Concentration | 10 mM [1] |
| Solubility in DMSO | ≥ 9.09 mg/mL (25.77 mM) [1] |
| Storage Conditions | -80°C for 2 years; -20°C for 1 year (aliquoted, avoid freeze-thaw cycles) [1] |
The following are established protocols for using this compound in cell-based assays, demonstrating its effectiveness in blocking TGF-β signaling.
This protocol confirms the direct inhibitory effect of this compound on the TGF-β signaling pathway [2].
This protocol assesses the inhibition of TGF-β-evoked cancer cell invasion [2].
For animal studies, this compound has been successfully administered orally. The following details are from a study on melanoma bone metastases [2] [3]:
Q1: Why is my this compound stock solution precipitating upon dilution into the cell culture medium?
Q2: My this compound treatment is not showing the expected inhibitory effect. What could be wrong?
Q3: How do I prepare a working solution of this compound for in vivo studies? While the exact formulation for the 60 mg/kg in vivo study is not detailed in the search results, a general protocol for creating a suspension for oral gavage from a DMSO stock is available [1]:
The following diagram illustrates the mechanism of this compound and a typical workflow for an in vitro experiment.
This table summarizes common problems and solutions based on current research.
| Problem Phenomenon | Potential Causes | Suggested Solutions & Experimental Verification |
|---|
| Lack of Inhibitory Effect | • Incorrect drug concentration or solubility • Insufficient drug exposure time • Intact compensatory signaling pathways | • Dose Verification: Use a range of concentrations (e.g., 0.1-1 µM) based on reported EC50 of 0.1 µM [1]. • Solvent Control: Ensure final DMSO concentration is ≤0.1% [2]. • Pathway Check: Confirm target engagement by assessing reduction in phospho-Smad2/3 via Western blot [1] [3] [4]. | | High Background Cell Death or Toxicity | • Cytotoxicity from solvent (DMSO) • Off-target effects at high concentrations | • Vehicle Control: Include a DMSO control group matched to the highest concentration used. • Viability Assay: Use a precise viability assay (e.g., Alamar Blue) to distinguish cytotoxicity from specific proliferation inhibition [1] [5]. | | Inconsistent Results Between Replicates/Assays | • Inconsistent drug preparation or storage • Variations in cell seeding density or passage number | • Standardized Protocol: Prepare fresh stock solutions and use consistent handling procedures. • Cell Line Validation: Use low-passage-number cells and standardize seeding density. Validate using a positive control like recombinant TGF-β1 (5 ng/mL) [3] [4]. | | Effect is Not Sustained | • Drug instability in media • Rapid cell metabolism of the drug | • Replenishment: Re-add this compound every 24-48 hours for long-term assays [1]. • Bioavailability Confirmation: In vivo, verify plasma and tissue drug levels, as oral this compound is bioavailable in spleen and brain [1]. |
To ensure the reliability of your results with this compound, here are standardized protocols for key validation experiments.
This protocol confirms that this compound is effectively blocking its intended target.
This protocol measures the direct anti-proliferative effects of this compound.
This protocol assesses the impact of this compound on cancer cell invasiveness.
For your experimental planning, here is a summary of this compound's core properties.
| Parameter | Detail |
|---|---|
| Molecular Formula | C₁₇H₁₀ClFN₆ [1] |
| CAS Number | 627536-09-8 [7] [3] |
| Primary Target | TGF-β Receptor I (ALK5) [7] [3] |
| IC₅₀ (TGF-βRI) | 48 nM (Cell-free assay) [7] [3] |
| EC₅₀ (Cell-based) | 0.1 µM (in TGF-β-sensitive CCL64 cells) [1] |
| Selectivity | >100-fold selective for TGF-βRI over TGF-βRII [7] [3] |
| Solubility | 9 mg/mL (~25.5 mM) in DMSO. Insoluble in water or ethanol [7]. |
| In Vivo Efficacy | • Glioma Model: 1 mg/mL in drinking water (p.o.) extended median survival in mice [1] [3]. • Other Models: 60 mg/kg/day (p.o.) inhibited primary tumor growth and metastasis [3]. |
The following diagram illustrates how this compound exerts its effects by blocking the canonical TGF-β/Smad signaling pathway.
This visual guide shows that this compound acts by specifically inhibiting the kinase activity of TGF-βRI (ALK5), thereby preventing the downstream signaling events that drive cancer progression [1] [4].
You may encounter literature describing SD-208 with different primary targets. The table below summarizes this key discrepancy for your experimental planning.
| Compound | Primary Target (Source A) | Reported IC₅₀ for Primary Target | Alternative Target (Source B) | Key Reported Effects (In Vivo) |
|---|
| This compound | TGF-β Receptor I (ALK5) [1] [2] | 48 nM [1] | Protein Kinase D (PKD) [3] | - Reduces melanoma bone metastasis progression [2].
Accurate determination of IC₅₀ is critical. The methods below are generalized for kinase inhibitors like this compound, adaptable to your specific target of interest.
Q1: What are the best practices for calculating IC₅₀ from in vitro assays?
Q2: How do I validate that my observed cellular effect is due to TGF-βRI inhibition by this compound?
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ or no inhibition | Off-target effect; this compound is not inhibiting your intended target. | Verify the primary target of this compound for your specific cell line and experiment. The compound may be acting through PKD inhibition [3]. |
| Irreproducible IC₅₀ values | Inconsistent assay conditions or data calculation methods. | Strictly control cell passage number, monolayer age, and pre-incubation times. Use a single, standardized method for calculating IC₅₀ across all experiments [4]. |
| High background in reporter assays | Constitutive Smad signaling or serum in media. | Use serum-free conditions during stimulation. Assess levels of constitutive pathway activation in your cell line beforehand [2]. |
| No effect on cell proliferation | Cell line is resistant to TGF-β-induced growth inhibition. | Confirm that your cell line is sensitive to the growth-inhibitory or pro-invasive effects of TGF-β before testing the inhibitor [2]. |
The following diagrams outline the core experimental workflow for validating this compound's cellular activity and the key signaling pathways it is reported to modulate.
Validating this compound Cellular Activity
Reported TGF-β Pathway Inhibition by this compound
Proper sample preparation is crucial for preserving the labile phosphorylation states of pSmad2 and pSmad3.
Here are common issues and solutions specific to detecting pSmad2/pSmad3:
| Problem & Possible Cause | Proposed Solution |
|---|---|
| Weak or No Signal [1] [3] | |
| • Inefficient transfer / antigen pass-through | • Verify transfer by staining gel/membrane; for low MW, add 20% methanol to buffer [1]. |
| • Low antigen/antibody concentration | • Load more protein; increase primary antibody concentration [1] [3]. |
| • Antibody lost activity | • Run a positive control; check antibody expiry [3]. |
| High Background [1] [3] | |
| • High antibody concentration | • Titrate down primary antibody (e.g., to 1:5,000 or 1:10,000) [3]. |
| • Insufficient blocking/washing | • Block for ≥1 hr at RT/overnight at 4°C; increase wash frequency/duration [1] [3]. |
| • Incompatible blocking buffer | • For phosphoproteins, use BSA in TBS, not milk [1]. |
| Non-Specific or Diffuse Bands [1] | |
| • Excessive protein/antibody | • Reduce protein load & primary antibody concentration [1]. |
| • Poor antibody specificity | • Use antibodies validated for Western blot; check for cross-reactivity [1]. |
| Black Dots/Streaks on Membrane [3] | |
| • Insoluble particles in block | • Ensure blocking agent is fully dissolved; filter if necessary [3]. |
| White Bands or Circles [3] | |
| • Bubbles during transfer | • Remove all bubbles between gel and membrane with a roller [3]. |
| • Substrate depletion | • Image immediately after substrate addition; reduce antibody concentration [3]. |
This Graphviz diagram outlines a logical workflow for troubleshooting your Western blot.
Diagram 1: A logical workflow for troubleshooting common Western blot problems.
This diagram illustrates the core signaling pathway involving TGF-β, this compound, and Smad2/3 phosphorylation.
Diagram 2: The signaling pathway showing this compound inhibition and ROCK crosstalk on Smad2/3.
Successful detection of pSmad2 and pSmad3 relies on a multi-faceted approach: meticulous sample preparation to preserve phosphorylation, systematic troubleshooting of common blotting issues, and a clear understanding of the underlying signaling pathway crosstalk.
Here are answers to common questions about handling this compound in a research setting.
What are the storage conditions for this compound? While the search results do not specify a precise long-term storage temperature, standard laboratory practice for small molecule inhibitors is to store them at -20°C. It is crucial to keep the product in its original container, tightly sealed, and in a dry environment to protect it from moisture [1].
How should I prepare a stock solution of this compound? this compound has limited solubility and must be prepared correctly for in vitro use. The table below summarizes the key solvent information from the manufacturer [1]:
| Solvent | Solubility | Concentration / Notes |
|---|---|---|
| DMSO | Soluble | 9-17 mg/mL (25.51 - 48.19 mM). Use fresh, moisture-absorbing DMSO reduces solubility. |
| Water | Insoluble | Not suitable for direct dissolution. |
| Ethanol | Insoluble | Not suitable for direct dissolution. |
For in vivo studies, this compound can be formulated as a homogeneous suspension. A validated formulation is to suspend the compound at 8 mg/mL in 1% methylcellulose for oral administration (gavage) [1].
My stock solution in DMSO has precipitated. What should I do? Precipitation is likely due to moisture absorption, which the manufacturer explicitly warns against [1].
Is the this compound mentioned as a Protein Kinase D (PKD) inhibitor the same compound? No, this appears to be a naming conflict. The this compound you are asking about is a well-established TGF-β Receptor I (ALK5) inhibitor with the CAS number 627536-09-8 and a specific chemical structure [1] [2]. A separate, later-published research paper uses the same "this compound" designation for a novel, structurally different Protein Kinase D (PKD) inhibitor [3] [4]. For your research on TGF-β signaling, ensure you are sourcing the correct compound, typically identified by its activity against TGF-βRI (ALK5).
The following diagram illustrates a general workflow for reconstituting and using this compound in both cell-based and animal studies, based on common protocols.
The following methodologies are cited in research using this compound and can serve as guides for your own experiments.
In Vitro Kinase and Cell-Based Assays [1] [2]
In Vivo Administration for Disease Models [1] [2]
The table below compares the two different inhibitors to help you identify your compound of interest.
| Feature | TGF-β Receptor I (ALK5) Inhibitor (this compound) | Protein Kinase D (PKD) Inhibitor (this compound) |
|---|---|---|
| Primary Target | TGF-β Receptor I kinase (ALK5) [1] [2] [3] | Protein Kinase D (PKD) family (PKD1, PKD2, PKD3) [4] [5] |
| Mechanism of Action | Inhibits TGF-β-induced Smad2/3 phosphorylation, blocking downstream signaling [1] [6] | ATP-competitive, pan-PKD inhibitor; induces G2/M cell cycle arrest [4] [5] |
| Key Research Context | Glioma, melanoma bone metastasis, colon adenocarcinoma [1] [6] [7] | Prostate cancer cell proliferation and tumor growth [4] [5] |
| Reported IC₅₀ | 48 nM (for TGF-βRI) [2] | Low nanomolar potency (pan-PKD) [4] [5] |
Most available literature focuses on the TGF-β Receptor I Inhibitor. The following technical guide is tailored for researchers using this compound.
This compound is a selective TGF-β Receptor I (ALK5) kinase inhibitor. It binds to the ATP-binding site, maintaining the kinase in an inactive configuration and blocking downstream Smad-dependent signaling [7] [3].
This compound demonstrates >100-fold selectivity for TGF-βRI over TGF-βRII [2]. While this high selectivity for its intended target is a key feature, much of the relevant research focuses on its on-target effects in different biological contexts, rather than classic off-target binding.
The workflow below outlines a standard method to verify this compound activity and its functional effects in cellular models.
Key Steps and Considerations:
Cell Treatment:
Verification of Target Inhibition (Western Blot):
Functional Assays:
For in vivo studies, this compound has demonstrated oral bioavailability [1].
Q1: What is the solubility and recommended storage of this compound? A1: this compound has a molecular weight of 352.75 g/mol [2]. It is soluble in DMSO (e.g., 9.09 mg/mL, ~25.77 mM). For long-term storage, keep the powder at -20°C for up to 3 years. Prepare stock solutions in DMSO and store at -80°C for up to 2 years, avoiding repeated freeze-thaw cycles [2].
Q2: Why does this compound not show efficacy in my model? A2: The efficacy of this compound is highly context-dependent. It primarily affects TGF-β-driven processes. Consider:
Q3: How can I minimize non-specific effects in my experiment? A3:
SD-208 is characterized as a potent, selective, and cell-active small molecule inhibitor. Its key characteristics are summarized in the table below.
| Feature | Description |
|---|---|
| Primary Target | Protein Kinase D (PKD) family (PKD1, PKD2, PKD3) [1] [2] |
| Mode of Action | ATP-competitive pan-PKD inhibitor [1] [2] |
| Cellular Outcome | Induces G2/M cell cycle arrest, inhibits proliferation and invasion, blocks tumor growth in vivo [1] [2] |
| Apoptosis Markers | Increased apoptosis in vivo; decreased expression of survivin and Bcl-xL [1] [2] |
This compound can also inhibit Transforming Growth Factor-beta Receptor I (TGF-βRI/ALK5). This action may enhance immunogenicity [3] [4] [5]. The following diagram illustrates the two primary signaling pathways targeted by this compound.
The Annexin V/PI assay is a standard method for detecting apoptosis. Key steps and considerations for this assay are outlined below [6].
Here are solutions to common issues encountered in apoptosis assays, particularly when using this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| High background/False positives | Cell processing damages membrane [7]. | Allow cells to recover for 30 min in culture medium after trypsinization before staining [7]. |
| Low signal/No apoptosis detected | Incorrect this compound concentration or exposure time [1] [5]. | Perform dose-response (e.g., 0.5-3 µM) and time-course experiments. Confirm target engagement (e.g., reduced Bcl-xL/survivin) [1] [8]. |
| High variability in replicates | Inconsistent cell health, seeding, or pipetting [7]. | Use healthy, low-passage cells. Ensure single-cell suspension. Calibrate pipettes and mix reagents thoroughly [7]. |
This compound is a small molecule inhibitor with research applications in two primary areas: as a Protein Kinase D (PKD) inhibitor for cancer research [1] [2] and as a TGF-β Receptor I kinase inhibitor for studying fibrosis, metastasis, and bone marrow failure [3] [4].
The compound is cell-active and has demonstrated in vivo efficacy when administered orally, significantly abrogating the growth of tumor xenografts in mouse models [1] [5].
In prostate cancer cell lines, this compound induces a G2/M cell cycle arrest [1] [2]. The following table summarizes the key mechanistic events observed in this process.
| Cell Line | Key Observations Following this compound Treatment |
|---|---|
| DU145 | Increase in p21 levels; Elevated phosphorylation of Cdc2 and Cdc25C [1] |
| PC3 | Increase in p21 levels [1] |
This arrest is part of a broader cellular response, which can be visualized in the following signaling pathway diagram.
1. Cell Culture and Treatment
2. Cell Proliferation Assay
3. Cell Cycle Analysis via DNA Content
4. Western Blot Analysis (Mechanistic Validation)
Here are some potential challenges and solutions based on general cell cycle analysis principles and the specific action of this compound.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Weak G2/M arrest signal | Inconsistent drug activity or concentration | Confirm this compound stock concentration and stability; perform a dose-response curve to find the optimal effective concentration. |
| High sub-G1 population | Significant apoptosis induced by treatment | Titrate this compound to a lower concentration that induces cell cycle arrest without causing widespread cell death. |
| Poor DNA content histogram | Inadequate cell fixation or staining | Ensure cells are fully fixed and thoroughly washed to remove residual reagents that can cause background noise. |
| Lack of expected p21 upregulation | Cell line-specific variation in mechanism | The increase in p21 was noted in DU145 and PC3, but the primary marker is the G2/M peak in flow cytometry. |
This compound is a potent and selective small-molecule inhibitor that targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5) [1].
Researchers must be aware of a critical naming conflict in the literature. Two distinct compounds are referred to as "this compound":
| Compound Target | Primary Research Context | Key Distinguishing Feature |
|---|---|---|
| TGF-β Receptor I (ALK5) | Melanoma bone metastasis [2], pulmonary hypertension [3], ovarian follicle development [4] | Inhibits TGF-β-mediated Smad phosphorylation and signaling [2]. |
| Protein Kinase D (PKD) | Prostate cancer cell proliferation and tumor growth [5] | Induces G2/M cell cycle arrest; different chemical structure and synthesis [5]. |
Always verify the intended target and supplier of this compound to ensure experimental reproducibility. The remainder of this guide refers to the TGF-βRI inhibitor.
This compound acts as an ATP-competitive kinase inhibitor, blocking the intracellular signaling cascade of TGF-β. The following diagram illustrates the pathway and the point of this compound inhibition:
While direct tumor penetration metrics are unavailable, robust in vivo and in vitro models demonstrate this compound's biological efficacy.
The table below summarizes key animal studies demonstrating that orally administered this compound reaches tumors and exerts significant biological effects.
| Cancer Model | Administration & Dose | Key Findings Related to Efficacy | Reference |
|---|---|---|---|
| Melanoma Bone Metastasis (1205Lu cells in nude mice) | 60 mg/kg/day, oral gavage (prevention & treatment protocols) | Prevented development of osteolytic bone metastases; reduced size of established lesions. | [2] |
| Glioma (SMA-560 cells in mice) | 1 mg/mL, orally | Significantly prolonged median survival of glioma-bearing mice. | [1] |
| Prostate Cancer (PC3 xenografts in nude mice) | Not specified for TGF-β inhibitor this compound; (Refer to PKD inhibitor study for a different dosing regimen) | Significantly abrogated growth of subcutaneous tumor xenografts. | [5] |
The following experimental protocols are critical for validating this compound's activity in your cellular models.
Protocol 1: Verifying Smad Pathway Inhibition via Western Blot
Protocol 2: Assessing Functional Impact via Invasion Assay
Q1: What is a suitable solvent and concentration for in vitro this compound stock solutions? A1: DMSO is the standard solvent. A typical stock concentration is 10 mM. The solubility in DMSO is approximately 9.09 mg/mL (25.77 mM) [1]. Aliquot and store at -20°C to avoid freeze-thaw cycles.
Q2: What are the established in vivo dosing regimens for this compound? A2: As shown in the efficacy table, a dose of 60 mg/kg/day administered orally (by gavage) is well-established in mouse models [2] [3]. The compound is often formulated in a vehicle like 1% methylcellulose [3].
Q3: My this compound experiment shows no effect. What should I check? A3:
The main gap in the literature is the absence of direct, quantitative measurements of this compound's tumor penetration efficiency, such as its distribution within a tumor mass or its concentration in tumor tissue versus plasma (tumor-to-plasma ratio).
To address this in your research, you could:
Researchers developed SD-208 analogs by chemically modifying two key regions to probe their contributions to inhibiting PKD1 [1]. The quantitative data from this effort is summarized in the table below.
Table 1: Inhibitory Activity of this compound and Its Analogs Against PKD1 [1]
| Compound | R1 (Zone 1) | R2 (Zone 2) | % PKD1 Inhibition |
|---|---|---|---|
| This compound | (2-F-5-Cl)Ph | 4-Pyridyl | 74% |
| 5e | (2,5-F₂)Ph | 4-Pyridyl | 60% |
| 5h | (3-CF₃)Ph | 4-Pyridyl | 60% |
| 5a | Ph | Ph | ≤ 10% |
| 5c | Ph | 4-Pyridyl | ≤ 10% |
| 5j | (2-F-5-Cl)Ph | Piperazinyl | ≤ 10% |
The SAR profile of this compound is narrow, meaning activity is highly sensitive to structural changes [1]:
The following methodologies are critical for evaluating the potency and cellular activity of newly synthesized PKD inhibitors.
1. In Vitro Radiometric PKD Kinase Assay This primary screen measures direct inhibition of the PKD1 enzyme [1].
2. Western Blot Analysis for Cellular Target Engagement This method confirms that the inhibitor blocks PKD signaling within cancer cells [1].
3. Cell Proliferation Assay This determines the anti-proliferative effect of the inhibitor [1] [4].
This compound is a potent, ATP-competitive, pan-PKD inhibitor with low nanomolar potency that is active in cells [1] [4]. The diagrams below illustrate the signaling pathway it targets and the key experiments for validation.
Challenge: Synthesized analogs show no activity in the kinase assay.
Challenge: Compound is active in vitro but not in cellular assays.
Challenge: Need to demonstrate target-specific action in cells.
The following table summarizes the core characteristics of SD-208 and CID 755673 based on published research.
| Feature | This compound | CID 755673 |
|---|---|---|
| Chemical Class | Not specified in detail; analogs derived from a pteridine core [1] [2] | Benzoxoloazepinolone [3] [4] |
| Primary Mechanism | ATP-competitive, pan-PKD inhibitor [1] [5] | Selective, cell-active PKD inhibitor [6] [4] |
| In Vitro Potency (IC₅₀) | Low nanomolar potency (specific value not provided) [1] [5] | PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM [6] |
| Cellular & Phenotypic Effects | - Inhibits prostate cancer cell proliferation & invasion [1]
For reproducibility and deeper understanding, here are the methodologies used to generate the key data for these inhibitors.
This radiometric assay is a standard method used to determine the IC₅₀ values for both compounds.
These assays measure the functional consequences of PKD inhibition in cancer cells.
This protocol demonstrates the in vivo efficacy of this compound.
The diagram below illustrates the cellular mechanism of this compound and the typical workflow for evaluating PKD inhibitors, from in vitro screening to in vivo validation.
The choice between these inhibitors depends heavily on your research goals:
It is worth noting that while these compounds are potent and selective, the broader field of PKD inhibitors has faced challenges in achieving isoform selectivity and optimal pharmacokinetic properties, and no PKD inhibitor has yet progressed to clinical trials [3].
The table below summarizes the key characteristics and experimental data for the Protein Kinase D (PKD) inhibitors SD-208 and kb-NB142-70.
| Characteristic | This compound (PKD Inhibitor) | kb-NB142-70 |
|---|---|---|
| Primary Target | Protein Kinase D (PKD) family (pan-inhibitor) [1] [2] | Protein Kinase D (PKD) family (pan-inhibitor) [3] [4] |
| Mechanism | ATP-competitive inhibitor [1] [2] | Not explicitly stated; analog of CID755673 [3] |
| In Vitro Potency (IC50) | Low nanomolar range (specific values not provided) [1] [2] | PKD1: 28.3 nM; PKD2: 58.7 nM; PKD3: 53.2 nM [4] |
| Cellular & In Vivo Efficacy | - Inhibited prostate cancer (PC3) cell proliferation & invasion [1]
The following sections provide more detail on the experimental evidence supporting the summary above.
The name "this compound" is used for two different molecules in the scientific literature, which is a major source of potential confusion.
The diagram below illustrates the general workflow used in the studies to evaluate the in vivo efficacy of these compounds.
The table below summarizes the core biochemical and cellular activity data for SD-208, which demonstrates its high selectivity as a TGF-β Receptor I (ALK5) kinase inhibitor.
| Parameter | Value | Experimental Context / Description |
|---|---|---|
| IC₅₀ (TGF-βRI) | 48 nM [1] | In vitro kinase assay. |
| Selectivity (vs. TGF-βRII) | >100-fold [1] [2] | Based on comparative IC₅₀ values. |
| Cellular Effect | Blocks TGF-β-induced Smad2/3 phosphorylation and Smad3/4-specific transcription [3]. | Demonstrated in human melanoma cell lines. |
| Functional Outcomes | Reduces constitutive and TGF-β-evoked migration and invasion [1] [2]; enhances immunogenicity in glioma cells [2]. | In vitro assays using murine and human cell lines. |
| In Vivo Efficacy | 60 mg/kg/day (oral gavage) significantly reduced osteolytic bone metastases in a mouse model of human melanoma [3]. |
To help you evaluate and potentially replicate the key findings, here are the methodologies for critical experiments cited in the profiles.
Smad3/4-Specific Luciferase Reporter Assay [3]
Matrigel Invasion Assay [3]
In Vivo Efficacy Model for Bone Metastasis [3]
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of TGF-βRI (ALK5) [2]. The following diagram illustrates how this compound exerts its highly selective action within the TGF-β signaling pathway.
The diagram shows that this compound achieves its selectivity by competitively binding to the ATP-binding pocket of TGF-βRI (ALK5), preventing the receptor from phosphorylating its downstream substrates, Smad2 and Smad3 [1] [2]. This specific action halts the formation of the active Smad complex and the subsequent transcription of genes that drive processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis [3] [4]. Its >100-fold selectivity over TGF-βRII confirms that it specifically targets the type I receptor and avoids off-target effects on the type II receptor [1].
The table below summarizes the available biochemical and cellular activity data for several ALK5 inhibitors.
| Inhibitor Name | Reported IC₅₀ (ALK5) | Selectivity (vs. TβRII) | Therapeutic Context / Key Findings |
|---|---|---|---|
| SD-208 | 48 nM (cell-free assay) [1] | >100-fold [1] | Attenuated and reversed pulmonary hypertension in rat models; inhibited glioma cell growth and migration in vitro and in vivo [1] [2]. |
| SB525334 | Information missing | Information missing | Reversed pulmonary arterial pressure and right ventricular hypertrophy in a rat model of pulmonary arterial hypertension (PAH) [3]. |
| Compound 8 | 0.7 µM (cell-free assay) [4] | Information missing | A novel inhibitor identified via HTS; inhibits TGF-β-induced SMAD nuclear translocation (EC₅₀ 0.8 µM); exhibits mixed-type inhibition [4]. |
| Vactosertib (EW-7197) | Information missing | Information missing | Cited as a clinical candidate; specific potency data not in search results [5]. |
| Galunisertib (LY2157299) | Information missing | Information missing | Cited as a clinical candidate; specific potency data not in search results [5]. |
| GW788388 | Information missing | Information missing | Cited as a clinical candidate; specific potency data not in search results [5]. |
| PF-06952229 | Information missing | Information missing | A novel TGF-β-R1 inhibitor in clinical development for cancer; specific potency data not in search results [6]. |
Here are the methodologies from pivotal studies validating the efficacy of this compound and other ALK5 inhibitors.
The following diagram illustrates the TGF-β/ALK5 signaling pathway and the point of inhibition for compounds like this compound.
Research highlights the potential of ALK5 inhibition in multiple disease areas:
When evaluating ALK5 inhibitors, keep these points in mind:
SD-208 works by specifically blocking the kinase activity of TGF-βRI. The diagram below illustrates where this compound acts within the canonical TGF-β signaling pathway.
This inhibition prevents the downstream phosphorylation of Smad2 and Smad3, their complex formation with Smad4, and the subsequent regulation of target genes that are involved in cancer progression and metastasis, such as PTHrP, IL-11, and CTGF [1].
The high selectivity of this compound has been demonstrated in various experimental models. Here is a summary of key findings and the methodologies used.
| Experimental Model | Key Finding | Supporting Reference |
|---|---|---|
| In Vitro (Glioma Cells) | Inhibits constitutive and TGF-β-evoked migration and invasion [2]. | Uhl et al., 2004 |
| In Vitro (Various Cells) | Blocks TGF-β-induced Smad2/3 phosphorylation and SMAD3/4-driven transcription [1] [2]. | Cancer Res. 2011 |
| In Vivo (Melanoma Bone Metastasis) | Prevents development and reduces progression of osteolytic bone lesions in mice [1] [3]. | Cancer Res. 2011 |
| In Vivo (Glioma Model) | Significantly prolongs median survival of SMA-560 glioma-bearing mice [2]. | Uhl et al., 2004 |
The high selectivity of this compound is confirmed through several standardized experimental approaches:
This compound is a well-characterized and highly selective TGF-βRI kinase inhibitor. Its >100-fold specificity over TGF-βRII makes it a valuable tool for dissecting the specific roles of TGF-βRI kinase activity in various disease processes, particularly in cancer, fibrosis, and immune regulation.
The table below summarizes the two distinct kinase targets and inhibitory activities (IC50 values) reported for SD-208 in different studies:
| Target Kinase | Reported IC50 Values | Description | Citation |
|---|
| Protein Kinase D (PKD) Family | PKD1: 107 nM PKD2: 94 nM PKD3: 105 nM | Described as a novel, potent, ATP-competitive pan-PKD inhibitor. It blocks prostate cancer cell proliferation and tumor growth in vivo. | [1] [2] [3] | | Transforming Growth Factor-Beta Receptor I (TGF-β-RI / ALK5) | Not precisely quantified in available results | Identified in earlier studies as a small-molecule inhibitor of TGF-β-RI kinase, blocking TGF-β-induced Smad phosphorylation and signaling. It reduces tumor growth and invasiveness in melanoma and glioma models. | [4] [5] |
The search results describe general experimental approaches for generating kinase selectivity data, though not the specific protocols used for this compound.
The diagram below illustrates the general workflow for biochemical kinase selectivity profiling:
The dual identity of this compound highlights a critical consideration for researchers in the field.
This compound is a potent, ATP-competitive small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGFβRI, also known as ALK5) [1] [2] [3].
The table below summarizes how this compound compares to other major classes of TGF-β pathway inhibitors.
| Inhibitor Class / Name | Key Characteristics | Mechanism of Action | Selectivity / Key Differentiators |
|---|---|---|---|
| This compound (Small Molecule) | IC50: 48 nM (TGFβRI); Orally bioavailable [1] [2] [3] | Selective TGFβRI kinase inhibitor; blocks Smad2/3 phosphorylation [5] [2] | >100-fold selectivity for TGFβRI over TGFβRII [1] |
| SB-525334 (Small Molecule) | Often used in comparative studies for biological activity [4] | TGFβRI kinase inhibitor [4] | Details on selectivity profile relative to this compound are less emphasized in the available data [4] |
| Novel Peptide Inhibitors (PIs) (In silico-designed) | Demonstrated significant reduction in TGF-β pathway activity with no observed cytotoxicity [4] | Bind to TGFβRI/TGFβRII receptor complex, preventing TGF-β ligand binding [4] | Competitive inhibition; may offer a different binding mechanism compared to small molecule kinase inhibitors [4] |
| Bintrafusp Alfa (Bifunctional Fusion Protein) | "Trap" molecule; evaluated in clinical trials [6] | Dual-targeting; acts as a TGF-β ligand trap and PD-L1 inhibitor [6] | Simultaneously targets immunosuppressive TGF-β and PD-L1 pathways [6] |
| AVID200 (Ligand Trap) | Computationally designed; evaluated in clinical trials [6] | TGF-β ligand trap; binds and neutralizes TGF-β isoforms [6] | High specificity for TGF-β1 and TGF-β3 isoforms [6] |
| Luspatercept (Ligand Trap) | Recombinant fusion protein; approved for specific blood disorders [6] | Ligand trap for TGF-β superfamily ligands (e.g., GDF8, GDF11) [6] | Primarily targets a different subset of the TGF-β superfamily pathway [6] |
This compound's efficacy has been validated across multiple in vitro and in vivo models. Key experimental findings and methodologies are summarized below.
| Experimental Model | Key Findings | Dosage & Administration |
|---|
| Murine Glioma (SMA-560) Model [2] | - Blocked TGF-β-evoked migration/invasion
To visualize how this compound acts within the TGF-β signaling pathway and the points targeted by different inhibitor classes, refer to the following diagram:
Key Experimental Protocols from the Literature:
When selecting a TGF-β inhibitor for a research or development program, consider these points:
SD-208 exerts its effects by blocking two separate signaling pathways. The diagrams below illustrate these distinct mechanisms.
TGF-β Pathway Inhibition [1] [2] this compound inhibits the Transforming Growth Factor-Beta (TGF-β) pathway by specifically targeting the TGF-β receptor I (TβRI) kinase. This blockade prevents downstream Smad signaling, which is involved in cell invasion, metastasis, and immune suppression.
PKD Pathway Inhibition [3] this compound inhibits all three isoforms of Protein Kinase D (PKD) by competitively binding to the ATP-binding site of the kinase domain. This inhibition affects processes like cell proliferation, survival, and cell cycle progression.
The table below summarizes the key experimental findings for this compound's dual inhibition, highlighting the different biological processes it affects.
| Inhibition Aspect | TGF-β Pathway Inhibition [1] [2] | PKD Pathway Inhibition [3] |
|---|---|---|
| Primary Target | TGF-β Receptor I (TβRI) Kinase | Pan-PKD (PKD1, PKD2, PKD3) |
| Reported Potency (IC₅₀) | Not explicitly quantified in results | PKD1: 107 nM; PKD2: 94 nM; PKD3: 105 nM |
| Key In Vitro Effects | Blocks Smad2/3 phosphorylation; Reduces invasion & migration; Alters expression of PTHrP, IL-11, CTGF | Inhibits cancer cell proliferation & survival; Blocks cancer cell invasion; Induces G2/M cell cycle arrest |
| Key In Vivo Models/Effects | Mouse models of melanoma bone metastasis & glioma; Prevents/reduces osteolytic lesions & tumor growth | Prostate cancer (PC3) xenograft model; Oral administration significantly abrogates tumor growth |
The methodologies from pivotal studies demonstrate how the effects of this compound were tested.
For TGF-β Pathway Analysis [1]
For PKD Pathway Analysis [3]
The table below summarizes the key findings from the search results regarding this compound's performance in animal models.
| Disease Model | Target | Dosing Regimen | Key Efficacy Findings | Reported Mechanisms & Biomarkers | Citation |
|---|---|---|---|---|---|
| Prostate Cancer (PC3 cell xenograft) | Protein Kinase D (PKD) | Oral; 24 days | Significantly abrogated growth of subcutaneous tumors | ↓ Proliferation, ↑ Apoptosis, ↓ Survivin, ↓ Bcl-xL [1] | |
| Glioma (SMA-560 intracranial) | TGF-β Receptor I | Oral; from day 3 post-implant | Prolonged median survival from 18.6 to 25.1 days | ↑ Tumor infiltration by NK cells, CD8+ T cells, macrophages [2] | |
| Melanoma Bone Metastasis (1205Lu cardiac inoculation) | TGF-β Receptor I | 60 mg/kg/day; Oral (Prevention & Treatment protocols) | Prevented osteolytic bone metastases; reduced size of established lesions | ↓ Expression of PTHrP, IL-11, CTGF, RUNX2 [3] |
Here are the detailed methodologies for the in vivo experiments cited in the tables above.
The search results reveal that this compound is a potent inhibitor with high specificity, though it has been characterized against two distinct primary targets in different studies.
The following diagrams illustrate the two distinct signaling pathways targeted by this compound according to the different studies.
The following table summarizes the experimental data on how this compound modulates the biomarkers survivin and Bcl-xL.
| Biomarker | Observed Effect of this compound | Experimental Context | Key Supporting Data |
|---|---|---|---|
| Survivin | Downregulation | Human prostate cancer (PC3) xenografts in mice [1] [2]. | Oral this compound for 24 days led to decreased tumor expression of survivin [1] [2]. |
| Bcl-xL | Downregulation | Human prostate cancer (PC3) xenografts in mice [1] [2]. | Treatment resulted in decreased expression of Bcl-xL in tumors [1] [2]. |
Here is a deeper dive into the key studies and methodologies that established the effects of this compound.
In Vivo Efficacy and Biomarker Study: The most direct evidence comes from a 2015 study where researchers evaluated this compound as a Protein Kinase D (PKD) inhibitor for prostate cancer.
Mechanism of Action and Workflow: this compound is characterized as a potent, ATP-competitive inhibitor. The following diagram outlines the experimental workflow and proposed signaling pathway from the key study.
When interpreting these findings for your comparison guides, please consider the following critical points:
Target Ambiguity: The search results reveal that "this compound" refers to two distinct compounds.
Lack of Direct Comparative Data: While the search results confirm this compound (PKD inhibitor) reduces survivin and Bcl-xL, they do not contain head-to-head experimental data comparing its efficacy or potency against other specific survivin (e.g., YM155 [4] [5]) or Bcl-xL inhibitors (e.g., WEHI-539, A-1331852 [6]). A direct, quantitative comparison is not possible with the available information.
Limited Scope of Evidence: The biomarker data is based on a single, well-documented in vivo study on prostate cancer [1] [2]. The consistency of this effect across other cancer cell types or models is not verified by the current search results.
It is important to note that the name "this compound" refers to two different compounds in scientific literature, which have different molecular targets:
The following data primarily pertains to the TGF-βR inhibitor, as it is more widely published.
The anti-tumor efficacy of this compound (TGF-βR Inhibitor) has been evaluated in various preclinical models. The table below summarizes key findings from the search results:
| Cancer Type | Experimental Model | Dosing Regimen | Key Efficacy Findings | Proposed Mechanism |
|---|
| Melanoma Bone Metastasis [1] | Mouse model (1205Lu cells); prevention & treatment protocols | 60 mg/kg/day; oral gavage | → Prevented development of osteolytic bone metastases. → Reduced size of established osteolytic lesions. | Blocked TGF-β-induced Smad2/3 phosphorylation; reduced expression of pro-metastatic genes (PTHrP, IL-11, CTGF) [1]. | | Glioma [2] | Mouse model (SMA-560 cells) | 1 mg/mL; administered orally | Significantly prolonged median survival of glioma-bearing mice. | Inhibited cell growth, migration, and invasion; enhanced immunogenicity [2]. | | Lung Metastasis [2] | Mouse model (R3T cells) | 60 mg/kg/day; oral gavage | Inhibited primary tumor growth; reduced number and size of lung metastases. | Blocked TGF-β signaling and Smad phosphorylation [2]. |
For researchers seeking to replicate or understand these studies, here are the methodologies for the key experiments cited above.
This compound (TGF-βR Inhibitor) exerts its effects by specifically blocking the TGF-β signaling pathway, which plays a complex dual role in cancer, often promoting cancer progression and metastasis in advanced stages. The following diagram illustrates the pathway and the point of this compound's intervention:
The diagram shows that this compound binds to the intracellular kinase domain of TGF-βRI, preventing the phosphorylation and activation of Smad2/3 proteins. This inhibition disrupts the formation of the Smad complex and its translocation into the nucleus, thereby suppressing the expression of downstream genes that drive tumor invasion and metastasis [1] [2].
While the provided data shows promising efficacy in preclinical models, it's important to contextualize its status:
Irritant